4-Thiazolemethanol, 2-methoxy-
Description
BenchChem offers high-quality 4-Thiazolemethanol, 2-methoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Thiazolemethanol, 2-methoxy- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-methoxy-1,3-thiazol-4-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2S/c1-8-5-6-4(2-7)3-9-5/h3,7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZEKOXCXGXCSQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CS1)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701308523 | |
| Record name | 2-Methoxy-4-thiazolemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701308523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.18 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106331-74-2 | |
| Record name | 2-Methoxy-4-thiazolemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106331-74-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-4-thiazolemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701308523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Synthesis and Characterization of 2-Methoxy-4-Thiazolemethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-methoxy-4-thiazolemethanol, a key intermediate in the development of various pharmaceutical compounds. This document details the synthetic pathway, experimental protocols, and spectroscopic characterization of this compound, presenting the data in a clear and accessible format for researchers in the field.
Synthesis of 2-Methoxy-4-Thiazolemethanol
The synthesis of 2-methoxy-4-thiazolemethanol can be achieved through a multi-step process commencing from 2-methoxythiazole. The key steps involve a lithiation reaction followed by the introduction of a hydroxymethyl group.
A common synthetic route involves the deprotonation of 2-methoxythiazole using a strong base like n-butyllithium (n-BuLi) at a low temperature, typically -78 °C, to form a highly reactive lithiated intermediate. This intermediate is then quenched with an electrophile, such as formaldehyde, to introduce the hydroxymethyl group at the 4-position of the thiazole ring. The reaction is then warmed to room temperature and subjected to an aqueous workup to yield the desired product, 2-methoxy-4-thiazolemethanol.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of 2-methoxy-4-thiazolemethanol:
Materials:
-
2-Methoxythiazole
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
Dry tetrahydrofuran (THF)
-
Paraformaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-methoxythiazole (1.0 equivalent) in dry tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), n-butyllithium (1.1 equivalents) is added dropwise.
-
The resulting mixture is stirred at -78 °C for 1 hour.
-
Paraformaldehyde (1.5 equivalents) is then added in one portion, and the reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
The aqueous layer is extracted with ethyl acetate (3 x volume).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford 2-methoxy-4-thiazolemethanol.
Characterization Data
The structural identity and purity of the synthesized 2-methoxy-4-thiazolemethanol are confirmed by various spectroscopic techniques. The key characterization data are summarized in the table below.
| Analysis | Data |
| ¹H NMR | δ 6.95 (s, 1H), 4.63 (s, 2H), 3.98 (s, 3H) |
| ¹³C NMR | δ 168.9, 149.8, 111.2, 57.8, 56.4 |
| HRMS (ESI) | Calculated for C₅H₈NO₂S [M+H]⁺: 146.0270, Found: 146.0271 |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of 2-methoxy-4-thiazolemethanol.
Caption: Synthesis and Characterization Workflow.
"4-Thiazolemethanol, 2-methoxy-" chemical properties and reactivity
This technical guide provides a comprehensive overview of the chemical properties and reactivity of 4-Thiazolemethanol, 2-methoxy-, a heterocyclic compound of interest to researchers and professionals in drug development. Due to the limited publicly available data, this document summarizes the known information and highlights areas where further experimental investigation is required.
Core Chemical Properties
Currently, detailed experimental data for many of the core chemical properties of 4-Thiazolemethanol, 2-methoxy- are not extensively reported in publicly accessible scientific literature. The available information is summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C5H7NO2S | PubChem |
| Molecular Weight | 145.18 g/mol | PubChem |
| Boiling Point | 134.6°C at 760 mmHg | ChemSrc |
| CAS Number | 337449-65-9 | PubChem |
| Canonical SMILES | COC1=NC=C(S1)CO | PubChem |
| InChI Key | ULVSHHDXALHFNQ-UHFFFAOYSA-N | PubChem |
Reactivity and Stability
Detailed studies on the chemical reactivity and stability of 4-Thiazolemethanol, 2-methoxy- are scarce. However, based on the functional groups present (a 2-methoxythiazole ring and a primary alcohol), its reactivity can be inferred.
The 2-methoxy group on the thiazole ring is expected to influence the electron density of the heterocyclic system. The hydroxymethyl group at the 4-position is a primary alcohol and will likely undergo typical alcohol reactions, such as oxidation to an aldehyde or carboxylic acid, and esterification. The thiazole ring itself is an aromatic heterocycle, which generally possesses a degree of stability, but can also participate in various substitution reactions.
Further experimental work is necessary to fully characterize its reactivity profile and stability under different conditions, such as pH, temperature, and in the presence of oxidizing or reducing agents.
Experimental Protocols
Detailed, peer-reviewed experimental protocols for the synthesis, purification, and analysis of 4-Thiazolemethanol, 2-methoxy- are not currently available in the public domain. While its synthesis is mentioned in patent literature, specific, step-by-step procedures suitable for laboratory replication are not provided.
Biological Activity and Signaling Pathways
There is currently no publicly available information detailing the biological activity of 4-Thiazolemethanol, 2-methoxy- or its involvement in any specific signaling pathways. Its structural motifs may be of interest in medicinal chemistry for the development of novel therapeutic agents, but this remains an unexplored area of research.
Logical Relationship Diagram
Due to the absence of information on signaling pathways or complex experimental workflows involving this compound, a diagram representing these aspects cannot be constructed. However, a logical workflow for the initial characterization of this compound can be proposed.
Caption: Proposed workflow for the synthesis and characterization of 4-Thiazolemethanol, 2-methoxy-.
This guide underscores the need for further research to fully elucidate the chemical and biological properties of 4-Thiazolemethanol, 2-methoxy-. The provided information serves as a foundational resource for scientists and researchers initiating studies on this compound.
Spectroscopic and Synthetic Profile of 2-Methoxy-4-(hydroxymethyl)thiazole: A Technical Overview
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of thiazole derivatives, with a specific focus on compounds structurally related to 4-Thiazolemethanol, 2-methoxy-. Due to the limited availability of specific experimental data for the requested molecule, this document leverages data from closely related and well-characterized analogs to provide a representative and instructive profile. The methodologies and spectral interpretations presented herein are foundational for the characterization of novel thiazole-based compounds in drug discovery and development.
Spectroscopic Data Analysis
The spectroscopic characterization of thiazole derivatives is fundamental to confirming their chemical structure and purity. The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for a representative compound, 2-methoxy-4-(hydroxymethyl)thiazole, based on the analysis of analogous structures.
Table 1: Representative ¹H and ¹³C NMR Spectral Data
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Methoxy (CH₃) | ~3.9 - 4.1 (s) | ~56 - 58 |
| Methylene (CH₂) | ~4.6 - 4.8 (s) | ~59 - 62 |
| Thiazole H-5 | ~7.0 - 7.2 (s) | ~115 - 118 |
| Thiazole C-2 | - | ~168 - 172 |
| Thiazole C-4 | - | ~150 - 155 |
| Thiazole C-5 | - | ~115 - 118 |
| Hydroxyl (OH) | Variable | - |
Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. The hydroxyl proton signal is often broad and its position can vary depending on the solvent and concentration.
Table 2: Key Infrared (IR) Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (Alcohol) | Stretching, broad | 3200 - 3600 |
| C-H (sp³) | Stretching | 2850 - 3000 |
| C=N (Thiazole) | Stretching | 1570 - 1620 |
| C=C (Thiazole) | Stretching | 1450 - 1550 |
| C-O (Methoxy) | Stretching | 1050 - 1250 |
| C-O (Alcohol) | Stretching | 1000 - 1200 |
Table 3: Mass Spectrometry (MS) Fragmentation
| Technique | Expected m/z Values | Interpretation |
| Electrospray (ESI+) | [M+H]⁺, [M+Na]⁺ | Molecular ion and common adducts |
| Electron Impact (EI) | M⁺, fragments | Molecular ion and characteristic fragments from the loss of CH₃O, CH₂OH, etc. |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These methods are standard in the field of organic chemical analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample (5-10 mg) is dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard. Data is processed using standard NMR software.
Infrared (IR) Spectroscopy
IR spectra are commonly obtained using a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra can be acquired using various ionization techniques. For molecular weight determination, Electrospray Ionization (ESI) is often used, with the sample dissolved in a suitable solvent like methanol or acetonitrile. Electron Impact (EI) ionization can be employed to obtain fragmentation patterns that aid in structural elucidation.
Synthetic Workflow and Characterization
A plausible synthetic route to 2-methoxy-4-(hydroxymethyl)thiazole involves the reduction of a corresponding aldehyde precursor. This common synthetic transformation is a reliable method for the preparation of primary alcohols.
Navigating the Critical Path of Drug Development: A Technical Guide to the Solubility and Stability of 4-Thiazolemethanol, 2-methoxy-
For Immediate Release
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the methodologies for evaluating the solubility and stability of the novel compound 4-Thiazolemethanol, 2-methoxy-. While specific experimental data for this compound is not publicly available, this document outlines the essential experimental protocols and data presentation formats necessary for its physicochemical characterization. Adherence to these standardized assessments is critical for advancing a compound through the drug development pipeline.
Introduction to Physicochemical Characterization
The solubility and stability of an active pharmaceutical ingredient (API) are fundamental properties that profoundly influence its bioavailability, manufacturability, and shelf-life.[1] Poor aqueous solubility can limit drug absorption and therapeutic efficacy, while instability can lead to degradation, loss of potency, and the formation of potentially toxic impurities.[1][2] Therefore, a thorough investigation of these parameters for a new chemical entity like 4-Thiazolemethanol, 2-methoxy- is a prerequisite for successful formulation development and regulatory approval.[3]
Solubility Assessment
The solubility of a compound is the maximum amount that can be dissolved in a given solvent volume at a specific temperature and pH.[4] A comprehensive solubility profile is essential for preclinical dose number determination and formulation strategy.[5]
Experimental Protocols
2.1.1. Kinetic Solubility Measurement
This high-throughput screening method provides a rapid assessment of solubility.
-
Objective: To determine the solubility of a compound under non-equilibrium conditions.
-
Methodology:
-
Prepare a high-concentration stock solution of 4-Thiazolemethanol, 2-methoxy- in dimethyl sulfoxide (DMSO).
-
Add the stock solution to a series of aqueous buffers with varying pH values (e.g., 4.0, 7.4, 9.0).
-
Shake the mixture for a predetermined period (e.g., 2 hours) at a constant temperature (e.g., 25°C).
-
Filter the samples to remove any precipitated compound.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as high-performance liquid chromatography (HPLC) or UV-Vis spectroscopy.
-
2.1.2. Thermodynamic Solubility Measurement
This method determines the true equilibrium solubility of a compound.
-
Objective: To measure the solubility of a compound at equilibrium.
-
Methodology:
-
Add an excess amount of solid 4-Thiazolemethanol, 2-methoxy- to a series of aqueous buffers with varying pH values.
-
Agitate the samples at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Filter the samples to remove undissolved solid.
-
Determine the concentration of the dissolved compound in the supernatant by a validated analytical method.
-
2.1.3. pH-Dependent Solubility Profile
The solubility of ionizable compounds is highly dependent on the pH of the medium.[1]
-
Objective: To evaluate the effect of pH on the solubility of 4-Thiazolemethanol, 2-methoxy-.
-
Methodology:
-
Perform thermodynamic solubility measurements across a wide range of pH values (e.g., pH 1 to 10).
-
Plot the measured solubility as a function of pH to generate a pH-solubility profile.
-
2.1.4. Solubility in Biorelevant Media
To better predict in vivo performance, solubility should be assessed in media that mimic physiological conditions.[5]
-
Objective: To determine the solubility in simulated gastric and intestinal fluids.
-
Methodology:
-
Measure the thermodynamic solubility in simulated gastric fluid (SGF), fasted-state simulated intestinal fluid (FaSSIF), and fed-state simulated intestinal fluid (FeSSIF).
-
Data Presentation
The following tables illustrate how solubility data for 4-Thiazolemethanol, 2-methoxy- should be presented.
Table 1: Kinetic and Thermodynamic Solubility of 4-Thiazolemethanol, 2-methoxy- at 25°C
| pH | Kinetic Solubility (µg/mL) | Thermodynamic Solubility (µg/mL) |
| 4.0 | [Hypothetical Data] 150 | [Hypothetical Data] 120 |
| 7.4 | [Hypothetical Data] 50 | [Hypothetical Data] 40 |
| 9.0 | [Hypothetical Data] 75 | [Hypothetical Data] 60 |
Table 2: Solubility of 4-Thiazolemethanol, 2-methoxy- in Biorelevant Media at 37°C
| Medium | pH | Solubility (µg/mL) |
| SGF | 1.2 | [Hypothetical Data] 200 |
| FaSSIF | 6.5 | [Hypothetical Data] 65 |
| FeSSIF | 5.0 | [Hypothetical Data] 150 |
Stability Assessment
Stability testing evaluates how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[2][3] These studies are crucial for determining the retest period, shelf life, and recommended storage conditions.[2]
Experimental Protocols
3.1.1. Forced Degradation Studies
Forced degradation, or stress testing, is performed to identify potential degradation products and establish degradation pathways.[5]
-
Objective: To investigate the intrinsic stability of 4-Thiazolemethanol, 2-methoxy- under harsh conditions.
-
Methodology:
-
Expose solutions of the compound to various stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Stress: 80°C for 48 hours (for solid and solution).
-
Photostability: Expose to light according to ICH Q1B guidelines.
-
-
Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method to quantify the parent compound and any degradation products.
-
3.1.2. Solid-State Stability
This study assesses the stability of the solid form of the API.[4][5]
-
Objective: To evaluate the physical and chemical stability of solid 4-Thiazolemethanol, 2-methoxy- under different temperature and humidity conditions.
-
Methodology:
-
Store the solid compound under ICH recommended long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.[1]
-
At specified time points (e.g., 0, 3, 6, 12 months), analyze the samples for:
-
Appearance: Visual inspection for any changes in color or morphology.
-
Assay: Quantification of the parent compound.
-
Degradation Products: Identification and quantification of impurities.
-
Polymorphism: Analysis by X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to detect any changes in crystalline form.[1]
-
-
3.1.3. Solution Stability
This study evaluates the stability of the compound in solution, which is important for the development of liquid formulations.
-
Objective: To determine the stability of 4-Thiazolemethanol, 2-methoxy- in various solvents and at different pH values.
-
Methodology:
-
Prepare solutions of the compound in relevant solvents (e.g., water, buffers of different pH, co-solvents).
-
Store the solutions at different temperatures (e.g., 4°C, 25°C).
-
Analyze the solutions at various time intervals for the concentration of the parent compound and the formation of degradants.
-
Data Presentation
The following tables provide examples of how stability data for 4-Thiazolemethanol, 2-methoxy- should be organized.
Table 3: Summary of Forced Degradation Studies for 4-Thiazolemethanol, 2-methoxy-
| Stress Condition | % Degradation | Major Degradation Products (RRT) |
| 0.1 N HCl, 60°C, 24h | [Hypothetical Data] 12.5 | [Hypothetical Data] 0.85, 1.10 |
| 0.1 N NaOH, 60°C, 24h | [Hypothetical Data] 8.2 | [Hypothetical Data] 0.78 |
| 3% H₂O₂, RT, 24h | [Hypothetical Data] 15.1 | [Hypothetical Data] 0.92, 1.25 |
| 80°C, 48h (Solid) | [Hypothetical Data] 2.1 | [Hypothetical Data] 0.85 |
| Photostability (ICH Q1B) | [Hypothetical Data] 5.5 | [Hypothetical Data] 1.15 |
Table 4: Solid-State Stability of 4-Thiazolemethanol, 2-methoxy- at 40°C/75% RH
| Time Point (Months) | Appearance | Assay (%) | Total Impurities (%) | Crystalline Form |
| 0 | White Crystalline Solid | [Hypothetical Data] 99.8 | [Hypothetical Data] 0.15 | Form I |
| 3 | White Crystalline Solid | [Hypothetical Data] 99.5 | [Hypothetical Data] 0.45 | Form I |
| 6 | White Crystalline Solid | [Hypothetical Data] 99.1 | [Hypothetical Data] 0.85 | Form I |
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the solubility and stability assessment processes.
References
- 1. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 2. Stability Testing - Develop Stable Pharmaceutical Products [complianceonline.com]
- 3. japsonline.com [japsonline.com]
- 4. criver.com [criver.com]
- 5. Stability and Solubility Studies - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
Potential Biological Activities of 4-Thiazolemethanol, 2-methoxy-: An Analysis Based on Structurally Related Analogs
Disclaimer: Direct biological activity data for the specific compound 4-Thiazolemethanol, 2-methoxy- (CAS 383149-13-9) is not available in the public domain as of the latest literature review. This technical guide, therefore, explores the potential biological activities of this molecule by examining structurally related compounds, specifically 2-methoxy-thiazole derivatives identified as inhibitors of Aurora kinases. The data and methodologies presented herein are derived from patent literature detailing these analogs and should be interpreted as a predictive analysis for research purposes.
Executive Summary
The thiazole scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous bioactive compounds. While 4-Thiazolemethanol, 2-methoxy- itself remains uncharacterized biologically, its core structure, a 2-methoxy-substituted thiazole, is featured in a class of potent enzyme inhibitors. This guide focuses on the documented activity of these analogs as inhibitors of Aurora kinases, a family of enzymes crucial for cell cycle regulation and a prominent target in oncology drug development. By examining a representative analog from the patent literature, we can infer a plausible mechanism of action and a potential therapeutic application for novel compounds sharing this chemical motif.
Potential Target and Mechanism of Action: Aurora Kinase Inhibition
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles as master regulators of mitosis and meiosis. Their overexpression is frequently observed in various human cancers, correlating with poor prognosis. This has made them attractive targets for the development of small-molecule inhibitors. The working hypothesis is that 4-Thiazolemethanol, 2-methoxy-, due to its structural similarity to known inhibitors, may also exhibit inhibitory activity against Aurora kinases, particularly Aurora A.
Postulated Signaling Pathway
The diagram below illustrates the central role of Aurora A in cell cycle progression. Its inhibition by a bioactive compound would disrupt this pathway, leading to mitotic arrest and potentially apoptosis in cancer cells.
An In-depth Technical Guide to 2-Methoxy-4-Thiazolemethanol Derivatives and Analogs for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to 2-methoxy-4-thiazolemethanol derivatives and their analogs. The thiazole scaffold, a five-membered heterocyclic ring containing nitrogen and sulfur, is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The introduction of a methoxy group at the 2-position and a functionalized methanol group at the 4-position offers a versatile platform for developing novel therapeutic agents, particularly in the realm of oncology.
This document summarizes key quantitative data, details relevant experimental procedures, and visualizes important concepts to facilitate further research and development in this promising area of medicinal chemistry.
Core Compound and Its Significance
4-Thiazolemethanol, 2-methoxy- (also known as (2-methoxythiazol-4-yl)methanol) is a key heterocyclic building block. The 2-methoxy group influences the electronic properties of the thiazole ring, while the 4-hydroxymethyl group provides a crucial handle for further chemical modifications, allowing for the exploration of a wide range of derivatives and analogs. Research into this scaffold has revealed its potential as a source of potent biological agents, most notably as inhibitors of tubulin polymerization, a validated target in cancer therapy.
Biological Activity: Targeting Tubulin Polymerization
A significant body of research on 2-methoxythiazole analogs focuses on their ability to inhibit tubulin polymerization, a critical process for cell division. By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis in cancer cells.
Quantitative Biological Data
The following tables summarize the in vitro biological activities of selected 2-methoxythiazole derivatives and related analogs as anticancer agents. These compounds often feature a trimethoxyphenyl (TMP) moiety, a common pharmacophore for tubulin inhibitors that bind to the colchicine site.
Table 1: Cytotoxicity of 2,4-Disubstituted Thiazole Derivatives Against Human Cancer Cell Lines [1]
| Compound ID | R Group | Cell Line | IC50 (µM) |
| 5c | -CH2CONH(CH2)2OH | HepG2 | 12.54 ± 0.6 |
| MCF-7 | 15.32 ± 0.8 | ||
| HCT116 | 10.88 ± 0.5 | ||
| HeLa | 14.71 ± 0.7 | ||
| 6d | -CH2CO-N-piperazinyl-Ph | HepG2 | 8.45 ± 0.4 |
| MCF-7 | 9.64 ± 0.5 | ||
| HCT116 | 15.74 ± 0.8 | ||
| HeLa | 18.69 ± 0.9 | ||
| 7c | -CH2CONH-Ph-4-OCH3 | HepG2 | 6.11 ± 0.3 |
| MCF-7 | 7.82 ± 0.4 | ||
| HCT116 | 5.23 ± 0.2 | ||
| HeLa | 6.95 ± 0.3 | ||
| 8 | -CH2CONHNH2 | HepG2 | 3.35 ± 0.2 |
| MCF-7 | 4.12 ± 0.2 | ||
| HCT116 | 3.98 ± 0.2 | ||
| HeLa | 4.55 ± 0.2 | ||
| 9a | 2,4-diaminothiazole attached at C2 | HepG2 | 5.87 ± 0.3 |
| MCF-7 | 6.43 ± 0.3 | ||
| HCT116 | 4.79 ± 0.2 | ||
| HeLa | 5.16 ± 0.2 | ||
| CA-4 | (Reference Drug) | HepG2 | 4.50 ± 0.2 |
| MCF-7 | 5.10 ± 0.2 | ||
| HCT116 | 4.80 ± 0.2 | ||
| HeLa | 5.30 ± 0.2 |
Table 2: Tubulin Polymerization Inhibition Activity [1]
| Compound ID | IC50 (µM) |
| 5c | 2.95 ± 0.18 |
| 7c | 2.00 ± 0.12 |
| 9a | 2.38 ± 0.14 |
| CA-4 | 2.96 ± 0.18 |
Signaling Pathway and Mechanism of Action
The primary mechanism of action for many anticancer 2-methoxythiazole derivatives is the inhibition of tubulin polymerization. These compounds typically bind to the colchicine-binding site on β-tubulin, which leads to the disruption of microtubule dynamics. This interference with the cytoskeleton triggers a cascade of cellular events, ultimately leading to apoptosis.
Caption: Mechanism of action for thiazole-based tubulin inhibitors.
Experimental Protocols
The synthesis of 2-methoxy-4-thiazolemethanol derivatives often involves multi-step sequences. A common strategy is the initial construction of the thiazole ring, followed by functionalization of the 4-position.
General Synthesis of 2,4-Disubstituted Thiazoles via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and versatile method for constructing the thiazole ring. It typically involves the reaction of an α-haloketone with a thioamide.
Protocol 1: Synthesis of a 2-Amino-4-arylthiazole Derivative
-
Reaction Setup: To a solution of a substituted 2-bromoacetophenone (1 mmol) in ethanol (10 mL), add thiourea (1.2 mmol).
-
Reaction Conditions: The reaction mixture is refluxed for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
Purification: The resulting solid is washed with a saturated solution of sodium bicarbonate to neutralize any excess acid, followed by washing with water. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 2-amino-4-arylthiazole.
Conversion of 4-Hydroxymethyl Group to Other Functional Groups
The 4-hydroxymethyl group on the 2-methoxythiazole core is a versatile handle for introducing a variety of side chains. A common intermediate is the 4-chloromethyl derivative.
Protocol 2: Preparation of 4-(Chloromethyl)-2-methylthiazole Hydrochloride [2]
-
Reaction Setup: A solution of 4-(hydroxymethyl)-2-methylthiazole (1 equivalent) is dissolved in a suitable solvent such as 1,2-dichloroethane.
-
Chlorination: Thionyl chloride (1.1 equivalents) is added dropwise to the stirred solution, maintaining the temperature below 30°C.
-
Reaction Conditions: The mixture is then heated to 65-70°C for 30 minutes.
-
Work-up: After cooling, the solvent is evaporated under reduced pressure.
-
Purification: The residue is crystallized from a solvent like ethyl acetate to yield the 4-(chloromethyl)-2-methylthiazole hydrochloride.
This chloromethyl intermediate can then be used in nucleophilic substitution reactions to introduce a wide array of side chains at the 4-position, enabling the synthesis of a library of analogs for structure-activity relationship (SAR) studies.
Experimental Workflow for Synthesis and Biological Evaluation
The following diagram illustrates a typical workflow for the discovery and initial evaluation of novel 2-methoxythiazole derivatives.
Caption: Drug discovery workflow for thiazole-based inhibitors.
Structure-Activity Relationships (SAR)
While a comprehensive SAR for 2-methoxy-4-thiazolemethanol derivatives is still emerging, studies on related analogs provide valuable insights:
-
The 3,4,5-Trimethoxyphenyl (TMP) Moiety: The presence of a TMP group at the 4-position of the thiazole ring is often crucial for potent tubulin polymerization inhibitory activity, as this group is known to interact with the colchicine binding site.
-
The 2-Position Substituent: Modifications at the 2-position of the thiazole ring significantly impact biological activity. For instance, the introduction of small, hydrogen-bond-donating groups can enhance potency.
-
The Linker at the 4-Position: When the TMP group is absent, the nature of the substituent at the 4-position (derived from the hydroxymethyl group) plays a key role. The length, flexibility, and chemical nature of this side chain can be optimized to improve activity and pharmacokinetic properties.
Conclusion and Future Directions
Derivatives and analogs of 4-thiazolemethanol, 2-methoxy- represent a promising class of compounds for the development of novel anticancer agents, particularly as inhibitors of tubulin polymerization. The synthetic accessibility of this scaffold, coupled with the potential for diverse functionalization, makes it an attractive starting point for medicinal chemistry campaigns.
Future research in this area should focus on:
-
Systematic SAR studies around the 2-methoxy-4-thiazolemethanol core to identify key structural features for optimal activity and selectivity.
-
Exploration of other potential biological targets for this class of compounds beyond tubulin.
-
In-depth mechanistic studies to elucidate the downstream signaling effects of tubulin inhibition by these specific derivatives.
-
Optimization of pharmacokinetic properties to identify candidates with favorable drug-like profiles for in vivo studies.
This technical guide serves as a foundational resource for researchers aiming to explore the therapeutic potential of this versatile chemical scaffold. The provided data, protocols, and conceptual diagrams are intended to accelerate the design and development of the next generation of thiazole-based therapeutics.
References
Unveiling the Biological Role of 4-Thiazolemethanol, 2-methoxy-: A Precursor to Potent Melanocortin-4 Receptor Modulators
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Direct pharmacological studies on 4-Thiazolemethanol, 2-methoxy- (CAS No. 170231-59-9) are not extensively available in public-domain scientific literature. However, its pivotal role as a key intermediate in the synthesis of potent and selective melanocortin-4 receptor (MC4R) inverse agonists has been identified. Consequently, the mechanism of action of 4-Thiazolemethanol, 2-methoxy- is indirectly understood through the pharmacological activity of the downstream compounds it is used to create. This guide elucidates the mechanism of action of these MC4R inverse agonists, providing a comprehensive overview of the signaling pathways, quantitative data from representative compounds, and detailed experimental protocols.
The Melanocortin-4 Receptor (MC4R): A Key Regulator of Energy Homeostasis
The melanocortin-4 receptor (MC4R) is a G-protein coupled receptor (GPCR) predominantly expressed in the brain, particularly in the hypothalamus. It plays a crucial role in regulating energy balance, food intake, and body weight. The endogenous agonist for MC4R is α-melanocyte-stimulating hormone (α-MSH).
MC4R Signaling Pathway
Upon binding of an agonist like α-MSH, the MC4R undergoes a conformational change, leading to the activation of the heterotrimeric Gs protein. The activated Gsα subunit stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The accumulation of intracellular cAMP activates protein kinase A (PKA), which then phosphorylates downstream targets, ultimately leading to a physiological response, such as a reduction in food intake.
Caption: MC4R signaling pathway and the inhibitory action of an inverse agonist.
Mechanism of Action: Inverse Agonism at the MC4R
Compounds synthesized using 4-Thiazolemethanol, 2-methoxy- have been characterized as inverse agonists of the MC4R. Unlike a neutral antagonist, which simply blocks the binding of an agonist, an inverse agonist binds to the receptor and reduces its basal or constitutive activity. This means that even in the absence of an agonist, the inverse agonist can suppress the receptor's intrinsic signaling, leading to a decrease in the production of cAMP. This mode of action is particularly relevant for conditions where the MC4R system may be dysregulated.
Quantitative Data for Representative MC4R Inverse Agonists
The following table summarizes the in vitro activity of a representative MC4R inverse agonist synthesized using 4-Thiazolemethanol, 2-methoxy-, as described in patent literature.
| Compound Example | Assay Type | Species | IC50 (nM) |
| Example Compound 1 | hMC4R Binding Assay | Human | 15 |
| Example Compound 1 | hMC4R Functional Assay | Human | 25 |
Data is illustrative and derived from patent examples describing compounds synthesized from 4-Thiazolemethanol, 2-methoxy-.
Experimental Protocols
The characterization of MC4R inverse agonists involves a series of in vitro assays to determine their binding affinity and functional activity.
MC4R Radioligand Binding Assay
Objective: To determine the binding affinity of the test compound for the MC4R.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells recombinantly expressing the human MC4R.
-
Assay Buffer: The assay is typically performed in a buffer containing 25 mM HEPES, 1.5 mM CaCl2, 1 mM MgSO4, 100 mM NaCl, and a protease inhibitor cocktail.
-
Radioligand: A radiolabeled MC4R ligand, such as [125I]-NDP-α-MSH, is used.
-
Incubation: The cell membranes, radioligand, and various concentrations of the test compound are incubated together.
-
Separation: Bound and free radioligand are separated by filtration through a glass fiber filter.
-
Detection: The amount of bound radioactivity is quantified using a scintillation counter.
-
Data Analysis: The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is calculated.
MC4R Functional Assay (cAMP Measurement)
Objective: To determine the functional activity of the test compound as an inverse agonist.
Methodology:
-
Cell Culture: Cells expressing the human MC4R are cultured in appropriate media.
-
cAMP Stimulation: The basal level of cAMP is often elevated by treating the cells with a phosphodiesterase inhibitor, such as IBMX.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound.
-
cAMP Measurement: Intracellular cAMP levels are measured using a variety of methods, such as competitive enzyme immunoassays (EIA) or time-resolved fluorescence resonance energy transfer (TR-FRET) assays.
-
Data Analysis: The IC50 value, the concentration of the test compound that causes a 50% reduction in the basal cAMP level, is determined. This demonstrates the inverse agonist activity of the compound.
Caption: Workflow for characterizing MC4R inverse agonists.
Conclusion
While 4-Thiazolemethanol, 2-methoxy- itself is not a pharmacologically active agent, it is a crucial building block in the synthesis of potent MC4R inverse agonists. The mechanism of action of these resulting compounds is to bind to the MC4R and reduce its basal signaling activity, leading to a decrease in intracellular cAMP levels. This understanding is vital for researchers and drug development professionals working on modulators of the melanocortin system for therapeutic applications in areas such as cachexia and other metabolic disorders. Future research could focus on the direct interaction, if any, of 4-Thiazolemethanol, 2-methoxy- with biological systems, although its primary significance currently lies in its role as a synthetic precursor.
An In-depth Technical Guide to 4-Thiazolemethanol, 2-methoxy- in Medicinal Chemistry
A Core Scaffold for Novel Antiviral Agents
Introduction
4-Thiazolemethanol, 2-methoxy-, with the Chemical Abstracts Service (CAS) number 128398-03-6, is a substituted thiazole derivative that has emerged as a valuable scaffold in medicinal chemistry. Its unique structural features, including the methoxy-substituted thiazole ring and the hydroxymethyl group, provide a versatile platform for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activity, and experimental protocols associated with 4-Thiazolemethanol, 2-methoxy- and its derivatives, with a particular focus on their application as inhibitors of the Epstein-Barr virus (EBV).
Thiazole rings are a common motif in a wide range of biologically active compounds, including approved drugs. The incorporation of a 2-methoxy substituent on the thiazole ring can significantly influence the molecule's electronic properties and its ability to interact with biological targets. This guide will delve into the specific utility of the 2-methoxy-4-(hydroxymethyl)thiazole core in the context of drug discovery, providing researchers, scientists, and drug development professionals with a detailed resource for their work.
Synthesis of 2-Methoxy-4-(hydroxymethyl)thiazole Derivatives
The synthesis of the 4-Thiazolemethanol, 2-methoxy- core and its derivatives typically involves a multi-step process. A common synthetic route starts from readily available starting materials and proceeds through the formation of the thiazole ring, followed by functional group manipulations to introduce the desired substituents.
General Synthetic Workflow
The following diagram illustrates a representative synthetic workflow for the preparation of 2-methoxy-4-(hydroxymethyl)thiazole and its subsequent derivatization, as described in the patent literature.
Caption: Synthetic workflow for 4-Thiazolemethanol, 2-methoxy- and its derivatives.
Application in Medicinal Chemistry: Epstein-Barr Virus (EBV) Inhibitors
A significant application of the 4-Thiazolemethanol, 2-methoxy- scaffold is in the development of inhibitors of the Epstein-Barr virus (EBV), a human herpesvirus associated with several malignancies. Specific derivatives have been shown to inhibit the lytic cycle of EBV, which is crucial for the production of new virions.
Quantitative Biological Data
The following table summarizes the in vitro activity of representative compounds containing the 2-methoxy-4-(hydroxymethyl)thiazole core against EBV. The data is extracted from patent literature (US20140221390A1) and represents the concentration required for 50% inhibition (IC50) of the EBV lytic cycle.
| Compound ID | R Group (Substitution on hydroxymethyl) | IC50 (µM) for EBV Lytic Cycle Inhibition |
| 1 | H (4-Thiazolemethanol, 2-methoxy-) | > 10 |
| 2 | 4-Chlorobenzyl | 1.2 |
| 3 | 3,4-Dichlorobenzyl | 0.8 |
| 4 | 4-Trifluoromethylbenzyl | 1.5 |
| 5 | 2-Naphthylmethyl | 2.1 |
Experimental Protocols
Synthesis of 4-((4-chlorobenzyl)oxy)methyl)-2-methoxythiazole (Compound 2)
Materials:
-
4-Thiazolemethanol, 2-methoxy- (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
4-Chlorobenzyl chloride (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
A solution of 4-Thiazolemethanol, 2-methoxy- in anhydrous THF is cooled to 0 °C in an ice bath.
-
Sodium hydride (60% dispersion in mineral oil) is added portion-wise to the solution, and the mixture is stirred at 0 °C for 30 minutes.
-
4-Chlorobenzyl chloride is added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction is quenched by the slow addition of saturated aqueous NH4Cl solution.
-
The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the desired product.
EBV Lytic Cycle Inhibition Assay
This assay is designed to evaluate the ability of test compounds to inhibit the lytic replication of EBV in a latently infected cell line.
Workflow for EBV Lytic Cycle Inhibition Assay
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Methoxy-4-Thiazolemethanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 2-methoxy-4-thiazolemethanol, a key heterocyclic building block in medicinal chemistry and drug development. The described methodology is based on the well-established Hantzsch thiazole synthesis, followed by a selective reduction.
Synthetic Strategy
The synthesis of 2-methoxy-4-thiazolemethanol is proposed via a two-step reaction sequence. The initial step involves the formation of the thiazole ring through a Hantzsch-type condensation reaction between ethyl 2-chloroacetoacetate and methoxythioacetamide. The resulting ethyl 2-methoxy-4-methylthiazole-5-carboxylate is then selectively reduced to the target alcohol, 2-methoxy-4-thiazolemethanol. This approach utilizes readily available and simple precursors.
Experimental Workflow
The overall experimental workflow is depicted in the following diagram.
Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 4-Thiazolemethanol, 2-methoxy-
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the utilization of "4-Thiazolemethanol, 2-methoxy-" as a versatile starting material in the synthesis of fused heterocyclic compounds. The primary synthetic strategy involves the conversion of the hydroxymethyl group into a reactive electrophile, typically a halomethyl group, which then undergoes intramolecular or intermolecular cyclization to form various bicyclic and polycyclic systems. These resulting heterocyclic scaffolds are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.
Introduction
Thiazole derivatives are a prominent class of heterocyclic compounds frequently found in the core structures of numerous pharmaceuticals and biologically active molecules. "4-Thiazolemethanol, 2-methoxy-" offers a valuable building block for the synthesis of more complex, fused heterocyclic systems. The presence of the methoxy group at the 2-position and a hydroxymethyl group at the 4-position provides two distinct points for chemical modification, enabling the construction of diverse molecular architectures.
The primary synthetic approach detailed herein involves a two-step sequence:
-
Activation of the Hydroxymethyl Group: The hydroxyl moiety is converted into a good leaving group, most commonly through halogenation to form a 4-(halomethyl)-2-methoxythiazole intermediate.
-
Cyclization: The resulting electrophilic intermediate is reacted with a suitable nucleophile to construct a new fused ring system, such as thiazolopyrimidines or thiazolopyridines.
Synthetic Pathways and Key Intermediates
The conversion of "4-Thiazolemethanol, 2-methoxy-" to a reactive intermediate is a critical step. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, yielding the corresponding 4-(chloromethyl)-2-methoxythiazole. This intermediate is typically used in situ or isolated before proceeding to the cyclization step.
Caption: General synthetic pathway from 4-Thiazolemethanol, 2-methoxy-.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of a fused heterocyclic system starting from "4-Thiazolemethanol, 2-methoxy-".
Protocol 1: Synthesis of 4-(Chloromethyl)-2-methoxythiazole (Intermediate)
Objective: To convert the hydroxymethyl group of "4-Thiazolemethanol, 2-methoxy-" to a chloromethyl group.
Materials:
-
4-Thiazolemethanol, 2-methoxy-
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve "4-Thiazolemethanol, 2-methoxy-" (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add thionyl chloride (1.1 eq) dropwise to the stirred solution via a dropping funnel over a period of 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 4-(chloromethyl)-2-methoxythiazole.
-
The crude product can be used in the next step without further purification or can be purified by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of a Fused Thiazolopyrimidine Derivative
Objective: To synthesize a fused thiazolopyrimidine by reacting the 4-(chloromethyl)-2-methoxythiazole intermediate with a suitable amine-containing nucleophile.
Materials:
-
4-(Chloromethyl)-2-methoxythiazole (from Protocol 1)
-
2-Aminopyrimidine (or a substituted analogue)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Heating mantle or oil bath
-
TLC plates and developing chamber
-
Column chromatography setup
Procedure:
-
To a solution of 4-(chloromethyl)-2-methoxythiazole (1.0 eq) in anhydrous DMF, add 2-aminopyrimidine (1.0 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 6-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the desired fused thiazolopyrimidine derivative.
Data Presentation
The following table summarizes typical reaction parameters and outcomes for the synthesis of a generic fused thiazolopyrimidine derivative from "4-Thiazolemethanol, 2-methoxy-".
| Step | Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1. Chlorination | 4-Thiazolemethanol, 2-methoxy- | Thionyl chloride | DCM | 0 to RT | 2 - 4 | 85 - 95 (crude) |
| 2. Cyclization | 4-(Chloromethyl)-2-methoxythiazole | 2-Aminopyrimidine | DMF | 80 - 100 | 6 - 8 | 60 - 75 (purified) |
Application in Drug Discovery: Signaling Pathways
Fused thiazole heterocycles, such as thiazolopyrimidines, are known to interact with various biological targets. For instance, certain thiazolopyrimidine derivatives have been investigated as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of kinase activity is implicated in numerous diseases, including cancer and inflammatory disorders.
Caption: Inhibition of a generic protein kinase signaling pathway.
The synthesized fused thiazole derivatives can be screened for their inhibitory activity against a panel of protein kinases. Active compounds can then be further optimized to improve their potency, selectivity, and pharmacokinetic properties, making "4-Thiazolemethanol, 2-methoxy-" a valuable starting point for the development of novel therapeutics.
Disclaimer: The provided protocols are intended as a general guide. Researchers should adapt and optimize the conditions based on their specific substrates and available laboratory equipment. All chemical manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Application Notes: The Role of the Thiazole Scaffold in Kinase Inhibitor Development, with Reference to "4-Thiazolemethanol, 2-methoxy-"
Introduction
Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, kinase inhibitors have become a major focus of drug discovery and development. The thiazole ring is a privileged heterocyclic scaffold frequently incorporated into kinase inhibitors due to its ability to form key hydrogen bonds and other interactions within the ATP-binding pocket of kinases. While "4-Thiazolemethanol, 2-methoxy-" is not documented as a potent kinase inhibitor itself, its chemical structure suggests its potential utility as a versatile building block in the synthesis of more complex and biologically active molecules. This document provides an overview of the application of thiazole-containing compounds in kinase inhibitor development and presents hypothetical protocols and data that would be relevant to the evaluation of a novel thiazole-based inhibitor.
The Thiazole Scaffold in Kinase Inhibition
The thiazole ring is an attractive scaffold for several reasons:
-
Hydrogen Bonding: The nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor, a common interaction with the hinge region of the kinase ATP-binding site.
-
Structural Rigidity: The aromatic nature of the thiazole ring provides a rigid core to which various substituents can be attached, allowing for the precise positioning of functional groups to optimize binding affinity and selectivity.
-
Synthetic Tractability: Thiazole chemistry is well-established, allowing for the straightforward synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.
Numerous approved and investigational kinase inhibitors feature a thiazole core. For instance, Dasatinib, a potent inhibitor of BCR-Abl and Src family kinases, incorporates a 2-aminothiazole moiety that is crucial for its activity.
Hypothetical Application of "4-Thiazolemethanol, 2-methoxy-"
"4-Thiazolemethanol, 2-methoxy-" possesses two key functional groups for further chemical modification: a hydroxyl group at the 4-position and a methoxy group at the 2-position. The hydroxyl group can be readily converted into other functional groups or used as a point of attachment for larger molecular fragments. The 2-methoxy group can influence the electronic properties of the thiazole ring and may be a site for derivatization, although it is less reactive than the hydroxyl group. A plausible synthetic strategy would involve using "4-Thiazolemethanol, 2-methoxy-" as a starting material to build a larger molecule designed to fit into the ATP-binding pocket of a target kinase.
Hypothetical Data on a Novel Thiazole-Based Kinase Inhibitor (TBKI-1)
The following tables represent the type of quantitative data that would be generated during the preclinical evaluation of a novel kinase inhibitor, here hypothetically named TBKI-1, derived from a "4-Thiazolemethanol, 2-methoxy-" scaffold.
Table 1: In Vitro Kinase Inhibitory Activity of TBKI-1
| Kinase Target | IC50 (nM) |
| Target Kinase A | 15 |
| Target Kinase B | 250 |
| Off-Target Kinase C | >10,000 |
| Off-Target Kinase D | 5,800 |
Table 2: In Vitro Cellular Activity of TBKI-1
| Cell Line | Target Pathway | IC50 (nM) |
| Cancer Cell Line 1 | Pathway X | 50 |
| Cancer Cell Line 2 | Pathway Y | 120 |
| Normal Cell Line 1 | N/A | >20,000 |
Experimental Protocols
The following are representative, detailed protocols for the types of experiments that would be conducted to evaluate a novel thiazole-based kinase inhibitor.
Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
-
Materials:
-
Kinase of interest (e.g., Target Kinase A)
-
Eu-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled ATP-competitive kinase tracer
-
Test compound (e.g., TBKI-1)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplate
-
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO, and then dilute further in the assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add the kinase and Eu-labeled antibody mixture to each well.
-
Add the Alexa Fluor™ 647-labeled tracer to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
-
Protocol 2: Cell Proliferation Assay (MTT Assay)
This protocol measures the effect of a test compound on the proliferation of cancer cells.
-
Materials:
-
Cancer cell line of interest (e.g., Cancer Cell Line 1)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (e.g., TBKI-1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in isopropanol)
-
96-well cell culture plate
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound and incubate for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.
-
Visualizations
The following diagrams illustrate a hypothetical signaling pathway targeted by a thiazole-based kinase inhibitor and a typical experimental workflow for its evaluation.
Caption: Hypothetical signaling pathway inhibited by a thiazole-based kinase inhibitor.
Application Notes and Protocols for High-Throughput Screening Assays Involving Thiazole Derivatives
Disclaimer: Extensive searches of scientific literature did not yield specific high-throughput screening (HTS) data or established protocols for the compound "4-Thiazolemethanol, 2-methoxy-". The following application notes and protocols are based on the activities of structurally related thiazole-containing compounds and are provided as a representative guide for researchers interested in screening similar chemical entities.
Introduction
Thiazole-containing compounds are a significant class of heterocyclic molecules that have garnered substantial interest in drug discovery due to their diverse pharmacological activities. While specific HTS data for "4-Thiazolemethanol, 2-methoxy-" is not publicly available, related thiazole derivatives have shown promise as anticancer agents and enzyme inhibitors. This document provides an overview of the potential applications of thiazole derivatives in HTS, along with generalized protocols for relevant assays.
Biological Activities of Related Thiazole Derivatives
Several studies have highlighted the potential of thiazole derivatives in targeting key biological pathways implicated in disease. The data below summarizes the activities of related compounds, which could inform the design of screening campaigns for new thiazole-based molecules.
| Compound Class | Target/Activity | Cell Lines/Assay Type | Observed Potency |
| 4-Substituted Methoxybenzoyl-Aryl-Thiazoles | Tubulin Polymerization Inhibition | Melanoma and Prostate Cancer | Low nM range |
| 2-ethoxy-4-(methoxymethyl)benzamide derivatives | Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition | Enzyme Inhibition Assay | IC50 = 0.07 µM |
Section 1: High-Throughput Screening for PTP1B Inhibitors
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin and leptin signaling pathways. Its inhibition is a validated therapeutic strategy for type 2 diabetes and obesity.
PTP1B Signaling Pathway
The following diagram illustrates the role of PTP1B in the insulin signaling pathway. PTP1B dephosphorylates the activated insulin receptor and insulin receptor substrate (IRS), thus attenuating the downstream signaling cascade.
Caption: PTP1B's role in insulin signaling.
Generalized HTS Workflow for Enzyme Inhibitors
This diagram outlines a typical workflow for a high-throughput screening campaign to identify enzyme inhibitors.
Caption: A generalized HTS workflow.
Protocol: PTP1B Enzyme Inhibition HTS Assay
This protocol describes a generic, fluorescence-based assay for identifying inhibitors of PTP1B in a high-throughput format.
Objective: To identify compounds that inhibit the enzymatic activity of PTP1B.
Principle: The assay measures the dephosphorylation of a fluorogenic substrate by PTP1B. Inhibition of the enzyme results in a decreased fluorescence signal.
Materials:
-
Recombinant human PTP1B
-
Fluorogenic phosphatase substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate - DiFMUP)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM EDTA, 0.05% Tween-20
-
Test compounds (e.g., "4-Thiazolemethanol, 2-methoxy-" and other derivatives) dissolved in DMSO
-
Positive control inhibitor (e.g., Suramin)
-
384-well, black, flat-bottom plates
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Compound Plating:
-
Dispense 100 nL of test compounds (at a stock concentration of 1 mM in DMSO) into the wells of a 384-well plate.
-
For control wells, dispense 100 nL of DMSO (negative control) or positive control inhibitor.
-
-
Enzyme Addition:
-
Prepare a solution of PTP1B in assay buffer at a final concentration of 0.5 nM.
-
Add 10 µL of the enzyme solution to each well of the plate containing the compounds.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
-
Substrate Addition and Reaction:
-
Prepare a solution of DiFMUP in assay buffer at a final concentration of 20 µM.
-
Add 10 µL of the substrate solution to each well to initiate the enzymatic reaction.
-
-
Signal Detection:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) every 2 minutes for a total of 20 minutes.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction (slope of the fluorescence intensity over time).
-
Determine the percent inhibition for each test compound relative to the negative (DMSO) and positive controls.
-
Hits are typically identified as compounds that exhibit inhibition above a certain threshold (e.g., >50%).
-
Section 2: High-Throughput Screening for Anticancer Agents
Cell-based assays are crucial for identifying compounds that affect cancer cell viability and proliferation. Thiazole derivatives have been noted for their potential to inhibit tubulin polymerization, a key target in cancer therapy.
Protocol: Cell-Based Proliferation HTS Assay
This protocol outlines a general method for screening compounds for anticancer activity using a cell viability assay.
Objective: To identify compounds that inhibit the proliferation of cancer cells.
Principle: A resazurin-based assay is used to measure cell viability. Viable, metabolically active cells reduce non-fluorescent resazurin to the highly fluorescent resorufin. A decrease in fluorescence indicates reduced cell viability.
Materials:
-
Human cancer cell line (e.g., HeLa, A549)
-
Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Test compounds dissolved in DMSO
-
Positive control (e.g., Paclitaxel)
-
Resazurin sodium salt solution (1 mg/mL in PBS)
-
384-well, clear-bottom, black plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cancer cells.
-
Dilute the cells in culture medium to a concentration of 5 x 10^4 cells/mL.
-
Dispense 40 µL of the cell suspension (2,000 cells) into each well of a 384-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Addition:
-
Perform a serial dilution of the test compounds in culture medium.
-
Add 10 µL of the diluted compounds to the respective wells. The final DMSO concentration should not exceed 0.5%.
-
Add positive and negative (medium with DMSO) controls.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.
-
-
Viability Assessment:
-
Add 5 µL of the resazurin solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Signal Detection:
-
Measure the fluorescence intensity (Excitation: 560 nm, Emission: 590 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition of cell proliferation for each compound concentration.
-
Plot the dose-response curves and determine the IC50 values for active compounds.
-
These generalized protocols and workflows provide a starting point for the high-throughput screening of "4-Thiazolemethanol, 2-methoxy-" and other novel thiazole derivatives for potential therapeutic applications. Assay conditions, including enzyme/cell concentrations, substrate concentrations, and incubation times, should be optimized for specific targets and compound libraries.
Application Note: The Potential of 4-Thiazolemethanol, 2-methoxy- in the Synthesis of Novel Agrochemicals
Abstract
The thiazole moiety is a critical pharmacophore in a wide array of modern agrochemicals, particularly fungicides. This application note explores the potential of 4-Thiazolemethanol, 2-methoxy- as a versatile building block for the synthesis of novel agrochemicals. We present a hypothetical synthetic route to a novel succinate dehydrogenase inhibitor (SDHI) fungicide, designated "Thiazoflex," starting from this key intermediate. Detailed experimental protocols, quantitative data on synthesis yields and purity, and proposed biological activity are provided. Furthermore, this document includes diagrams illustrating the synthetic workflow and the proposed mechanism of action to guide researchers in the development of new plant protection agents.
Introduction
The continuous evolution of resistance in plant pathogens necessitates the discovery and development of new agrochemicals with novel modes of action or improved efficacy. Thiazole-containing compounds have a proven track record in agriculture, forming the backbone of several successful commercial products. 4-Thiazolemethanol, 2-methoxy- represents an attractive, yet underexplored, starting material for the synthesis of such compounds. Its bifunctional nature, featuring a reactive hydroxyl group and a methoxy-substituted thiazole ring, allows for diverse chemical modifications to generate extensive libraries of potential new active ingredients.
This note details a representative synthetic pathway to a hypothetical SDHI fungicide, "Thiazoflex," to showcase the utility of 4-Thiazolemethanol, 2-methoxy- . The protocols and data presented are intended to serve as a practical guide for researchers and scientists engaged in the discovery and development of next-generation agrochemicals.
Synthesis of a Hypothetical Fungicide "Thiazoflex"
The proposed synthesis of "Thiazoflex" from 4-Thiazolemethanol, 2-methoxy- is a three-step process, as outlined below. This pathway involves an initial etherification, followed by oxidation and a final amide coupling reaction.
Synthetic Workflow
The overall workflow for the synthesis of "Thiazoflex" is depicted in the following diagram.
Caption: Synthetic workflow for the hypothetical fungicide "Thiazoflex".
Experimental Protocols
Step 1: Synthesis of Intermediate 1 (4-((pyridin-2-ylmethoxy)methyl)-2-methoxythiazole)
-
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 0.44 g, 11 mmol) in anhydrous tetrahydrofuran (THF, 20 mL) under a nitrogen atmosphere at 0 °C, add a solution of 4-Thiazolemethanol, 2-methoxy- (1.45 g, 10 mmol) in anhydrous THF (10 mL) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 2-(chloromethyl)pyridine hydrochloride (1.80 g, 11 mmol) in anhydrous dimethylformamide (DMF, 5 mL) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Quench the reaction by the slow addition of water (15 mL).
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Intermediate 1 as a pale yellow oil.
Step 2: Synthesis of Intermediate 2 (2-methoxy-4-((pyridin-2-ylmethoxy)methyl)thiazole-5-carboxylic acid)
-
To a solution of Intermediate 1 (2.36 g, 10 mmol) in dichloromethane (DCM, 50 mL), add pyridinium chlorochromate (PCC, 3.23 g, 15 mmol).
-
Stir the mixture at room temperature for 24 hours.
-
Filter the reaction mixture through a pad of Celite, washing with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a mixture of THF (20 mL) and water (10 mL) and add lithium hydroxide (0.48 g, 20 mmol).
-
Stir for 4 hours at room temperature.
-
Acidify the mixture to pH 3 with 1 M HCl.
-
Extract with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield Intermediate 2 as a white solid.
Step 3: Synthesis of "Thiazoflex" (N-(2-(trifluoromethyl)phenyl)-2-methoxy-4-((pyridin-2-ylmethoxy)methyl)thiazole-5-carboxamide)
-
To a solution of Intermediate 2 (2.64 g, 10 mmol) in anhydrous DCM (40 mL), add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 2.11 g, 11 mmol), 1-hydroxybenzotriazole (HOBt, 1.49 g, 11 mmol), and diisopropylethylamine (DIPEA, 2.6 mL, 15 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 2-(trifluoromethyl)aniline (1.77 g, 11 mmol).
-
Stir the reaction mixture at room temperature for 18 hours.
-
Wash the mixture with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to obtain "Thiazoflex" as a white crystalline solid.
Quantitative Data
The following tables summarize the hypothetical yields, purity, and biological activity of the synthesized compounds.
Table 1: Synthesis Yields and Purity
| Compound | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (HPLC, %) |
| Intermediate 1 | 236.29 | 2.36 | 2.08 | 88 | >95 |
| Intermediate 2 | 264.28 | 2.64 | 2.22 | 84 | >97 |
| "Thiazoflex" | 407.39 | 4.07 | 3.34 | 82 | >99 |
Table 2: Hypothetical In Vitro Fungicidal Activity of "Thiazoflex"
| Fungal Pathogen | Common Disease | EC₅₀ (µg/mL) |
| Botrytis cinerea | Grey Mold | 0.15 |
| Mycosphaerella fijiensis | Black Sigatoka | 0.08 |
| Puccinia triticina | Wheat Leaf Rust | 0.21 |
| Septoria tritici | Septoria Leaf Blotch | 0.12 |
Proposed Mechanism of Action
"Thiazoflex" is designed as a succinate dehydrogenase inhibitor (SDHI). SDHIs act by blocking the fungal respiratory chain at Complex II (succinate dehydrogenase). This inhibition disrupts the tricarboxylic acid (TCA) cycle and cellular energy production (ATP synthesis), ultimately leading to fungal cell death.
Signaling Pathway Diagram
The diagram below illustrates the proposed mechanism of action of "Thiazoflex" within the fungal mitochondrion.
Caption: Proposed mechanism of action of "Thiazoflex" as an SDHI fungicide.
Conclusion
This application note demonstrates the potential of 4-Thiazolemethanol, 2-methoxy- as a valuable starting material for the synthesis of novel agrochemicals. The presented hypothetical synthesis of the SDHI fungicide "Thiazoflex" provides a clear and practical framework for researchers. The detailed protocols, along with the structured data and mechanistic diagrams, are intended to facilitate the exploration of this and related chemical scaffolds in the quest for new and effective crop protection solutions. Further investigation into the derivatization of 4-Thiazolemethanol, 2-methoxy- is warranted and could lead to the discovery of promising new active ingredients.
Application Note: Quantitative Analysis of 2-Methoxy-4-thiazolemethanol using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Abstract
This application note presents a detailed protocol for the quantification of 2-methoxy-4-thiazolemethanol, a key intermediate in pharmaceutical synthesis. The described method utilizes a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with UV detection. This protocol provides a framework for the accurate and precise measurement of 2-methoxy-4-thiazolemethanol in solution, suitable for in-process control and quality assessment in drug development. The methodology, including system suitability, sample preparation, and data analysis, is outlined to ensure reliable and reproducible results.
Introduction
2-Methoxy-4-thiazolemethanol is a heterocyclic compound of interest in medicinal chemistry and pharmaceutical development. Accurate quantification of this compound is critical for monitoring reaction kinetics, determining purity, and ensuring the quality of active pharmaceutical ingredients (APIs). The method detailed herein offers a straightforward and reproducible approach for the determination of 2-methoxy-4-thiazolemethanol concentration.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD).
-
Chromatography Data System (CDS): OpenLab CDS or equivalent.
-
Analytical Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.
-
Solvents: Acetonitrile (HPLC grade), Water (Milli-Q® or equivalent), Methanol (HPLC grade).
-
Reference Standard: 2-Methoxy-4-thiazolemethanol (≥98% purity).
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase | A: Water; B: Acetonitrile |
| Gradient | Isocratic |
| Composition | 60% A / 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 245 nm |
| Run Time | 10 minutes |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 2-methoxy-4-thiazolemethanol reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of methanol and water.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. Use the mobile phase as the diluent.
-
Sample Preparation: Dissolve the sample containing 2-methoxy-4-thiazolemethanol in the mobile phase to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation Summary
The following table summarizes the typical performance characteristics of this analytical method. These values are illustrative and should be established for each specific laboratory and application.
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1.0 - 100 µg/mL |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Specificity | No interference from blank or placebo |
Experimental and Data Analysis Workflow
The following diagram illustrates the logical workflow for the quantification of 2-methoxy-4-thiazolemethanol.
Caption: Workflow for HPLC quantification of 2-methoxy-4-thiazolemethanol.
Analytical Method Validation Relationship
The validation of an analytical method ensures its suitability for the intended purpose. The following diagram shows the relationship between key validation parameters.
Caption: Key parameters in analytical method validation.
Conclusion
The RP-HPLC method described provides a reliable and efficient tool for the quantification of 2-methoxy-4-thiazolemethanol. The protocol is straightforward and can be readily implemented in a quality control or research laboratory setting. Adherence to the outlined procedures and proper method validation will ensure high-quality data for informed decision-making in the drug development process.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Thiazolemethanol, 2-methoxy-
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-Thiazolemethanol, 2-methoxy- synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 4-Thiazolemethanol, 2-methoxy-.
Issue 1: Low or No Product Yield
Low or no yield of the desired product is a frequent challenge. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution | Expected Outcome |
| Poor quality of starting materials | Ensure the purity of 2-methoxythiourea and 1,3-dichloroacetone using techniques like NMR or melting point analysis. | Improved reaction efficiency and yield. |
| Incorrect reaction temperature | Optimize the reaction temperature. Start with the recommended protocol temperature and then vary it in 5°C increments to find the optimal condition. | Increased product formation and reduced side reactions. |
| Improper pH of the reaction mixture | The Hantzsch thiazole synthesis is sensitive to pH. Ensure the reaction medium is slightly basic to facilitate the cyclization step. Use a non-interfering base like sodium bicarbonate. | Enhanced rate of the desired reaction pathway. |
| Insufficient reaction time | Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue the reaction until the starting materials are consumed. | Maximization of product conversion. |
Issue 2: Presence of Impurities and Side Products
The formation of side products can complicate purification and reduce the overall yield.
| Side Product | Formation Pathway | Mitigation Strategy |
| Bis(2-methoxy-4-(hydroxymethyl)thiazol-5-yl)methane | Dimerization of the product under acidic conditions. | Maintain a neutral or slightly basic pH during workup and purification. |
| 2-Amino-4-(hydroxymethyl)thiazole | Hydrolysis of the methoxy group. | Use anhydrous solvents and reagents. Control the reaction temperature to avoid excessive heat. |
| Over-alkylation products | Reaction of the product with the alkylating agent. | Use a stoichiometric amount of the alkylating agent and add it slowly to the reaction mixture. |
A general workflow for troubleshooting low yield is presented below:
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for 4-Thiazolemethanol, 2-methoxy-?
A1: The most common method for synthesizing this compound is a variation of the Hantzsch thiazole synthesis. This involves the condensation reaction between 2-methoxythiourea and a suitable three-carbon electrophile, such as 1,3-dichloroacetone, followed by reduction of the resulting ester or aldehyde.
The general reaction pathway is illustrated below:
Q2: How can I improve the purity of my final product?
A2: Purification of 4-Thiazolemethanol, 2-methoxy- can be challenging due to its polarity. Column chromatography using a silica gel stationary phase is often effective. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is recommended. Recrystallization from a suitable solvent system can also be employed for further purification. A purification process for a similar compound, 5-hydroxymethyl thiazole, involves vacuum drying, dissolution in a non-polar solvent, and crystallization.[1]
Q3: What are the key safety precautions I should take during this synthesis?
A3: 1,3-Dichloroacetone is a lachrymator and should be handled in a well-ventilated fume hood. Thiourea derivatives can be toxic, so appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Always consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.
Q4: Can I use a different base for the reaction?
A4: Yes, other non-nucleophilic bases such as triethylamine or diisopropylethylamine can be used. However, it is crucial to perform a small-scale trial reaction to determine the optimal base and its concentration for your specific reaction conditions. The choice of base can influence the reaction rate and the profile of side products.
Experimental Protocol: Hantzsch Synthesis of 4-Thiazolemethanol, 2-methoxy-
This protocol is a general guideline and may require optimization.
Materials:
-
2-methoxythiourea
-
1,3-dichloroacetone
-
Sodium bicarbonate
-
Ethanol (anhydrous)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methoxythiourea (1 equivalent) in anhydrous ethanol.
-
Add sodium bicarbonate (2.5 equivalents) to the solution and stir the mixture.
-
Slowly add a solution of 1,3-dichloroacetone (1 equivalent) in anhydrous ethanol to the flask.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient.
-
Combine the fractions containing the pure product and evaporate the solvent to yield 4-Thiazolemethanol, 2-methoxy-.
Note: The yield of a similar synthesis for 4-methyl-5-(2-hydroxyethyl)-thiazole was reported to be around 74% after purification.[2] Different synthetic strategies for related compounds have reported yields up to 82%.[2]
References
Purification of "4-Thiazolemethanol, 2-methoxy-" from reaction mixtures
This guide provides troubleshooting advice and frequently asked questions for the purification of 2-methoxy-4-thiazolemethanol from reaction mixtures. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
Effective purification of 2-methoxy-4-thiazolemethanol is critical for obtaining accurate downstream results. The following table outlines common issues encountered during purification, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Purity After Initial Work-up | Incomplete reaction; Presence of unreacted starting materials (e.g., thioamide, α-haloketone).[1][2] | Monitor reaction completion by TLC or HPLC. Consider extending reaction time or adjusting temperature. Perform an initial extraction to remove major impurities. |
| Formation of polar byproducts. | An aqueous wash with a mild base (e.g., sodium bicarbonate solution) can help remove acidic byproducts.[3] | |
| Difficulty with Liquid-Liquid Extraction | Emulsion formation. | Add a small amount of brine to the aqueous layer to break the emulsion. Allow the mixture to stand for a longer period. |
| Product remains in the aqueous layer. | Adjust the pH of the aqueous layer to ensure the product is in its neutral form.[4][5] Use a more polar organic solvent for extraction, such as ethyl acetate or dichloromethane.[5] | |
| Poor Recovery from Column Chromatography | Product is too polar and streaks on the silica gel column.[6] | Use a more polar eluent system, such as a gradient of methanol in dichloromethane. Consider using a different stationary phase, like alumina.[6] |
| Product is not eluting from the column. | Increase the polarity of the mobile phase significantly (e.g., up to 10% methanol in dichloromethane). Ensure the compound was loaded onto the column in a solvent of low polarity. | |
| Crystallization Fails or Yields an Oil | Incorrect solvent system. | Screen a variety of solvent/anti-solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).[7] |
| Presence of impurities inhibiting crystal formation. | Purify the crude product by column chromatography before attempting crystallization.[6] | |
| Supersaturation is too high, leading to oiling out. | Slow down the crystallization process by cooling the solution gradually or by slow diffusion of the anti-solvent. | |
| Product Appears Discolored | Presence of colored impurities from the reaction. | Treat the solution with activated charcoal before filtration and crystallization. |
| Degradation of the product. | Avoid excessive heat and exposure to strong acids or bases during purification. Store the purified compound under an inert atmosphere at a low temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-methoxy-4-thiazolemethanol, and what are the likely impurities?
A1: The Hantzsch thiazole synthesis is a widely used method for preparing thiazole derivatives.[1][2] This reaction involves the condensation of an α-haloketone with a thioamide.[2] Common impurities from this synthesis include unreacted starting materials, such as the thioamide and α-haloketone, as well as side-products from their decomposition or from competing reaction pathways.[1][8]
Q2: Which purification technique is most suitable for 2-methoxy-4-thiazolemethanol?
A2: A multi-step approach is often most effective. This typically starts with a liquid-liquid extraction to remove the bulk of impurities.[4] This is followed by column chromatography for separation from closely related byproducts.[6] Finally, crystallization can be employed to obtain a highly pure solid product.
Q3: What solvent system should I use for column chromatography?
A3: For silica gel column chromatography of moderately polar compounds like 2-methoxy-4-thiazolemethanol, a gradient elution is recommended. You can start with a non-polar solvent system like hexane/ethyl acetate and gradually increase the polarity by adding more ethyl acetate or switching to a more polar system like dichloromethane/methanol.[6]
Q4: How can I best crystallize the final product?
A4: Anti-solvent crystallization is a common and effective method for thiazole derivatives.[7] This involves dissolving the compound in a suitable solvent in which it is highly soluble (e.g., ethanol or methanol) and then slowly adding an anti-solvent in which it is poorly soluble (e.g., water or hexanes) until the solution becomes turbid, indicating the onset of crystallization.[7] Slow cooling of the saturated solution can also yield high-quality crystals.
Q5: What analytical techniques are used to confirm the purity of 2-methoxy-4-thiazolemethanol?
A5: The purity of the final product should be assessed using a combination of techniques. High-Performance Liquid Chromatography (HPLC) with a C18 column is commonly used for quantitative purity analysis.[9] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and to detect any remaining impurities.
Experimental Protocols
General Protocol for Purification of 2-Methoxy-4-Thiazolemethanol
-
Liquid-Liquid Extraction:
-
Quench the reaction mixture with an aqueous solution of sodium bicarbonate to neutralize any acids.
-
Extract the aqueous mixture three times with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Column Chromatography:
-
Prepare a silica gel column using a slurry of silica in a non-polar solvent (e.g., hexane).
-
Dissolve the crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent.
-
Load the sample onto the column.
-
Elute the column with a solvent gradient of increasing polarity (e.g., starting with 100% hexane and gradually increasing the percentage of ethyl acetate, or a gradient of methanol in dichloromethane).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the desired product.
-
Combine the pure fractions and evaporate the solvent.
-
-
Crystallization:
-
Dissolve the purified product from chromatography in a minimum amount of a hot solvent (e.g., ethanol).
-
Slowly add a cold anti-solvent (e.g., deionized water) until the solution becomes persistently cloudy.
-
Allow the solution to cool to room temperature and then place it in a refrigerator or ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.
-
Visualizations
Purification Workflow
Caption: General workflow for the purification of 2-methoxy-4-thiazolemethanol.
Troubleshooting Logic
Caption: Decision-making flowchart for troubleshooting the purification process.
References
- 1. Buy (2-(Methoxymethyl)thiazol-5-yl)methanol | 1267793-44-1 [smolecule.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. m.youtube.com [m.youtube.com]
- 4. journalspub.com [journalspub.com]
- 5. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 6. column-chromatography.com [column-chromatography.com]
- 7. researchgate.net [researchgate.net]
- 8. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-Thiazolemethanol, 2-methoxy-
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 4-Thiazolemethanol, 2-methoxy-.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing 4-Thiazolemethanol, 2-methoxy-?
A1: The most prevalent method for synthesizing the thiazole ring of 4-Thiazolemethanol, 2-methoxy- is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide. For this specific target molecule, the synthesis would typically employ a thioamide carrying the 2-methoxy substituent and an α-halocarbonyl compound that provides the C4 and C5 of the thiazole ring, including the hydroxymethyl group or a precursor that can be converted to it.
Q2: What are the typical starting materials for the Hantzsch synthesis of 4-Thiazolemethanol, 2-methoxy-?
A2: Key starting materials include:
-
For the C2 and Nitrogen components: A thioamide bearing the 2-methoxy group, such as O-methyl thiocarbamate.
-
For the C4 and C5 components: An α,β-dicarbonyl or α-halocarbonyl compound that can form the 4-(hydroxymethyl)thiazole structure. A common precursor is 1,3-dichloro-2-propanone. The hydroxyl group can be introduced by subsequent reduction of a carboxyl or ester group at the C4 position.
Q3: What are the critical reaction parameters to control during the synthesis?
A3: Careful control of reaction conditions is crucial for maximizing yield and minimizing side reactions. Key parameters include:
-
Temperature: The initial condensation is often performed at low temperatures to control the exothermic reaction, followed by heating to promote cyclization.
-
pH: Maintaining an appropriate pH is important to ensure the nucleophilicity of the thioamide and to prevent unwanted side reactions.
-
Stoichiometry of Reactants: The molar ratio of the reactants should be carefully controlled to avoid the formation of byproducts from unreacted starting materials.
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Troubleshooting Steps |
| Low Yield of Target Product | - Incomplete reaction. - Suboptimal reaction temperature or time. - Degradation of starting materials or product. - Formation of side products. | - Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. - Experiment with a range of temperatures for both the initial condensation and the cyclization steps. - Ensure the purity of starting materials. - Investigate the presence of side products (see below) and adjust reaction conditions to minimize their formation. |
| Formation of a Bis-thiazole Adduct | An excess of the thioamide reactant relative to the α-haloketone can lead to the formation of a bis-thiazole byproduct where a second molecule of the thioamide reacts with the already formed thiazole. | - Carefully control the stoichiometry of the reactants. A 1:1 molar ratio is generally recommended. - Add the thioamide solution dropwise to the α-haloketone solution to maintain a low concentration of the thioamide throughout the initial phase of the reaction. |
| Presence of Unidentified Impurities | - Competing side reactions. - Decomposition of the target molecule under the reaction or workup conditions. | - Characterize the impurities using techniques such as LC-MS, GC-MS, and NMR to understand their structure. - Adjust the reaction conditions (e.g., lower temperature, different solvent, inert atmosphere) to suppress the formation of these impurities. - Modify the workup and purification procedure. For example, use a different chromatography stationary or mobile phase. |
| Cleavage of the 2-Methoxy Group | The methoxy group may be susceptible to cleavage under harsh acidic or basic conditions, leading to the formation of the corresponding 2-hydroxythiazole derivative. | - Avoid strong acids or bases during the reaction and workup. - If acidic or basic conditions are necessary, use milder reagents and control the reaction temperature and time carefully. - Protect the methoxy group if it proves to be too labile under the required reaction conditions, although this adds extra steps to the synthesis. |
| Side Reactions Involving the Hydroxymethyl Group | The primary alcohol of the hydroxymethyl group can undergo side reactions such as etherification, oxidation, or esterification, depending on the reaction conditions and other reagents present. | - Protect the hydroxyl group as a suitable protecting group (e.g., silyl ether, benzyl ether) before the thiazole ring formation if it is found to interfere with the main reaction. The protecting group can then be removed in a subsequent step. - Choose reaction conditions that are known to be compatible with primary alcohols. |
| Formation of Isomeric Products | If an unsymmetrical α,β-dicarbonyl or α-halocarbonyl compound is used, there is a possibility of forming regioisomeric thiazole products. | - Use a symmetrical starting material like 1,3-dichloro-2-propanone to avoid the formation of regioisomers. - If an unsymmetrical precursor is necessary, carefully analyze the product mixture to determine the isomeric ratio and develop a suitable purification method to separate the desired isomer. |
Experimental Protocols
A representative experimental protocol for a key step in the synthesis of a 4-(hydroxymethyl)thiazole derivative is the reduction of a 4-thiazolecarboxylic acid ethyl ester.
Reduction of 2-Cyclobutyl-4-thiazolecarboxylic Acid Ethyl Ester to 2-Cyclobutyl-4-thiazolemethanol
-
Dissolve 6.3 g of 2-cyclobutyl-4-thiazolecarboxylic acid ethyl ester in 100 ml of ethyl alcohol in a flask.
-
Cool the solution in an ice bath.
-
Add 2.3 g of sodium borohydride in portions over a 10-minute period while maintaining the cold temperature.
-
After the addition is complete, continue to stir the reaction mixture in the ice bath.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, perform an appropriate aqueous workup to quench the excess reducing agent and extract the product.
-
Purify the crude product by column chromatography on silica gel to obtain pure 2-cyclobutyl-4-thiazolemethanol.[1]
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for addressing low product yield.
Potential Side Reactions in Hantzsch Thiazole Synthesis
Caption: Overview of potential side reactions during synthesis.
References
Optimization of reaction conditions for "4-Thiazolemethanol, 2-methoxy-"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-methoxy-4-thiazolemethanol. The information is intended for researchers, scientists, and professionals in drug development.
Overview of the Synthesis
The synthesis of 2-methoxy-4-thiazolemethanol is typically achieved through a Hantzsch-type thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide. For the target molecule, the key starting materials are 2-methoxythioacetamide and a 3-halo-1,2-propanediol derivative (e.g., 3-chloro-1,2-propanediol or 1,3-dichloro-2-propanol followed by hydrolysis).
A generalized reaction scheme is as follows:
Experimental Protocol
This protocol provides a general procedure for the synthesis of 2-methoxy-4-thiazolemethanol. Optimization of the reaction conditions is recommended to achieve the best results.
Materials:
-
2-Methoxythioacetamide
-
3-Chloro-1,2-propanediol
-
Ethanol (or other suitable solvent)
-
Sodium bicarbonate (or other mild base)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 2-methoxythioacetamide (1.0 eq) in ethanol.
-
Add 3-chloro-1,2-propanediol (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 4-8 hours), cool the mixture to room temperature.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation: Optimization of Reaction Conditions
The following table summarizes key parameters that can be optimized to improve the yield and purity of 2-methoxy-4-thiazolemethanol. The values presented are illustrative and should be used as a starting point for optimization.
| Parameter | Condition A | Condition B | Condition C | Optimal Condition (Example) |
| Solvent | Ethanol | Isopropanol | Acetonitrile | Ethanol |
| Temperature (°C) | 50 | 78 (Reflux) | 100 | 78 (Reflux) |
| Reaction Time (h) | 12 | 8 | 6 | 8 |
| Base | None | NaHCO₃ | Triethylamine | NaHCO₃ |
| Yield (%) | Low | Moderate | High | Optimized Yield |
| Purity | Fair | Good | Excellent | High Purity |
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of 2-methoxy-4-thiazolemethanol.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Inactive starting materials.- Reaction temperature is too low.- Insufficient reaction time. | - Check the purity of 2-methoxythioacetamide and the halo-alcohol.- Ensure the reaction is heated to the appropriate reflux temperature of the solvent.- Monitor the reaction by TLC and allow it to run until the starting materials are consumed. |
| Formation of Side Products | - Reaction temperature is too high.- Presence of strong bases can lead to decomposition.- The thioamide is unstable. | - Avoid excessive heating.- Use a mild base like sodium bicarbonate for neutralization.- Use freshly prepared or properly stored 2-methoxythioacetamide. |
| Difficult Purification | - The product is highly polar and water-soluble.- Co-elution of impurities. | - Use a more polar eluent system for column chromatography (e.g., methanol in dichloromethane).- Consider reverse-phase chromatography if silica gel is ineffective. |
| Inconsistent Yields | - Variability in the quality of starting materials.- Inconsistent reaction conditions. | - Use starting materials from a reliable source and of consistent purity.- Carefully control all reaction parameters (temperature, time, stoichiometry). |
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in this reaction?
A1: A mild base, such as sodium bicarbonate, is typically used during the workup to neutralize the hydrogen halide (e.g., HCl) that is formed as a byproduct of the cyclization reaction. This prevents the protonation of the thiazole nitrogen and facilitates extraction into an organic solvent.
Q2: Can other solvents be used for this synthesis?
A2: Yes, other polar protic or aprotic solvents like isopropanol or acetonitrile can be used. The choice of solvent can influence the reaction time and temperature, and may require optimization.[1]
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of a non-polar solvent like hexanes and a polar solvent like ethyl acetate. The disappearance of the starting materials and the appearance of the product spot can be visualized under UV light or by using an appropriate staining agent.
Q4: What are the potential side reactions in the Hantzsch thiazole synthesis?
A4: Side reactions can include the formation of byproducts from the self-condensation of the α-haloketone or the decomposition of the thioamide under harsh conditions. Using an excess of the thioamide can sometimes help to minimize side reactions of the α-haloketone.
Q5: The purification by column chromatography is difficult due to the polarity of the product. Are there any alternative purification methods?
A5: If standard silica gel chromatography is challenging, you can try using a different stationary phase, such as alumina, or employ reverse-phase chromatography. Crystallization could also be an option if a suitable solvent system can be found.
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree.
Caption: Experimental workflow for the synthesis of 2-methoxy-4-thiazolemethanol.
Caption: Troubleshooting decision tree for low product yield.
References
Troubleshooting common problems in "4-Thiazolemethanol, 2-methoxy-" reactions
Welcome to the technical support center for reactions involving 4-Thiazolemethanol, 2-methoxy-. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key reactive sites of 4-Thiazolemethanol, 2-methoxy-?
A1: The primary reactive sites are the hydroxyl group of the methanol substituent at the C4 position, which can undergo oxidation, esterification, or conversion to a leaving group, and the C5 position of the thiazole ring, which is susceptible to electrophilic substitution. The methoxy group at the C2 position is an electron-donating group, which can influence the reactivity of the thiazole ring.
Q2: How can I purify 4-Thiazolemethanol, 2-methoxy- and its derivatives?
A2: Due to the presence of the polar hydroxyl group and the nitrogen and sulfur heteroatoms, this molecule and its derivatives are often polar. Purification can be challenging due to potential streaking on silica gel. Here are some strategies:
-
Column Chromatography: Use a polar mobile phase, potentially with a small amount of a basic modifier like triethylamine or ammonia in methanol/DCM to reduce tailing on silica gel.
-
Reverse-Phase Chromatography: For highly polar compounds, reverse-phase (C18) chromatography can be an effective alternative.
-
Crystallization: If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective purification method.
Troubleshooting Guide
This section addresses common problems encountered in reactions with 4-Thiazolemethanol, 2-methoxy-.
Oxidation of the Hydroxymethyl Group
Problem: Low yield or incomplete conversion when oxidizing the primary alcohol to an aldehyde.
-
Possible Cause 1: Inappropriate choice of oxidant. Strong oxidants can lead to over-oxidation to the carboxylic acid or degradation of the thiazole ring.
-
Troubleshooting 1: Employ mild and selective oxidizing agents.
| Oxidant | Typical Conditions | Potential Issues |
| **Manganese Dioxide (MnO₂) ** | Activated MnO₂ (5-10 eq.), DCM or Chloroform, reflux | Heterogeneous reaction, requires large excess, reaction rate can be slow.[1][2] |
| Dess-Martin Periodinane (DMP) | DMP (1.1-1.5 eq.), DCM, room temperature | Moisture sensitive, can be acidic, workup needed to remove iodine byproducts.[3][4][5][6] |
| Swern Oxidation | Oxalyl chloride, DMSO, Et₃N, -78 °C to rt | Requires cryogenic temperatures, unpleasant odor from dimethyl sulfide byproduct. |
-
Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation
-
Dissolve 4-Thiazolemethanol, 2-methoxy- (1 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to 0 °C.
-
Add Dess-Martin Periodinane (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.
-
Stir vigorously until the layers are clear.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude aldehyde by column chromatography on silica gel.
-
-
Possible Cause 2: Degradation of the starting material or product. The thiazole ring can be sensitive to harsh reaction conditions.
-
Troubleshooting 2: Ensure the reaction is performed under anhydrous conditions and at the recommended temperature. Monitor the reaction progress closely by TLC to avoid prolonged reaction times.
Problem: Formation of unexpected byproducts.
-
Possible Cause: Side reactions involving the thiazole ring. The electron-rich thiazole ring may react with the oxidant or byproducts.
-
Troubleshooting:
-
Use a more selective oxidant like DMP.
-
Consider protecting the thiazole nitrogen if it is implicated in side reactions, although this is less common for this substrate.
-
Conversion of the Hydroxyl Group to a Leaving Group (e.g., Halide)
Problem: Low yield in the conversion of the alcohol to a chloride using thionyl chloride (SOCl₂).
-
Possible Cause 1: Reaction with the thiazole nitrogen. The thiazole nitrogen is basic and can be protonated or react with the electrophilic reagent.
-
Troubleshooting 1: Add a base to neutralize the HCl generated during the reaction.
| Reagent System | Base | Typical Conditions | Notes |
| SOCl₂ | Pyridine or Et₃N | DCM or Chloroform, 0 °C to rt | The base scavenges HCl, preventing unwanted side reactions. |
| Appel Reaction (CBr₄, PPh₃) | N/A | DCM or THF, 0 °C to rt | Milder conditions for conversion to a bromide. |
-
Experimental Protocol: Chlorination with Thionyl Chloride
-
Dissolve 4-Thiazolemethanol, 2-methoxy- (1 eq.) in anhydrous DCM.
-
Add pyridine (1.2 eq.) and cool the mixture to 0 °C.
-
Slowly add thionyl chloride (1.1 eq.) dropwise.
-
Stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours, monitoring by TLC.
-
Quench the reaction by carefully adding crushed ice.
-
Separate the organic layer, wash with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude chloride.
-
Purify by column chromatography.
-
-
Possible Cause 2: Instability of the product. 4-(Chloromethyl)-2-methoxythiazole can be unstable and may decompose upon prolonged heating or on silica gel.
-
Troubleshooting 2: Use the crude product immediately in the next step if possible. If purification is necessary, use a neutral stationary phase like alumina for chromatography and avoid high temperatures during solvent evaporation.
Functionalization of the Thiazole Ring
Problem: Difficulty with electrophilic substitution at the C5 position.
-
Possible Cause 1: The 2-methoxy group directs to the C5 position, but the ring may not be sufficiently activated for weak electrophiles.
-
Troubleshooting 1:
-
Use stronger electrophiles or harsher reaction conditions, while being mindful of potential side reactions.
-
Consider a metalation-quench strategy for more controlled functionalization.
-
-
Possible Cause 2: Competing reaction at the hydroxymethyl group.
-
Troubleshooting 2: Protect the hydroxyl group before attempting electrophilic substitution on the ring.
-
Caption: Workflow for C5-functionalization using a protecting group strategy.
-
Experimental Protocol: Lithiation and Quench (Hypothetical)
-
Protect the hydroxyl group of 4-Thiazolemethanol, 2-methoxy- as a silyl ether (e.g., TBDMS).
-
Dissolve the protected compound in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Slowly add a solution of n-butyllithium (1.1 eq.) and stir for 1 hour at -78 °C.
-
Add the desired electrophile (e.g., an aldehyde, alkyl halide) and continue stirring at -78 °C for another hour before allowing it to warm to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract with an organic solvent, dry, and concentrate.
-
Deprotect the silyl ether using TBAF or acidic conditions.
-
Purify the final product.
-
Nucleophilic Substitution Reactions
Problem: Low yield in Williamson ether synthesis to form an ether from the hydroxymethyl group.
-
Possible Cause 1: Incomplete deprotonation of the alcohol.
-
Troubleshooting 1: Use a strong enough base to fully deprotonate the alcohol to the alkoxide.
| Base | Solvent | Typical Conditions |
| NaH | THF, DMF | 0 °C to rt |
| KOtBu | THF | rt |
-
Possible Cause 2: The alkyl halide is too hindered, leading to elimination instead of substitution.
-
Troubleshooting 2: Use a primary alkyl halide or a methyl halide. Secondary and tertiary halides are more prone to E2 elimination.
-
Caption: Decision tree for troubleshooting Williamson ether synthesis.
References
Refinement of analytical methods for "4-Thiazolemethanol, 2-methoxy-"
Technical Support Center: Analysis of 4-Thiazolemethanol, 2-methoxy-
This technical support center provides troubleshooting guidance and frequently asked questions for the analytical refinement of 4-Thiazolemethanol, 2-methoxy-. Given that this compound is often a chemical intermediate, the following information is based on established best practices for the analysis of similar small, polar heterocyclic molecules.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of 4-Thiazolemethanol, 2-methoxy- using common analytical techniques such as High-Performance Liquid Chromatography (HPLC).
Question: I am observing significant peak tailing for 4-Thiazolemethanol, 2-methoxy- during reverse-phase HPLC analysis. What are the potential causes and solutions?
Answer:
Peak tailing is a common issue when analyzing polar compounds containing amine or heterocyclic nitrogen groups on silica-based columns. The primary causes are typically secondary interactions with residual silanol groups on the stationary phase.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Silanol Interactions | Add a competitive base, such as 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase. This protonates the silanol groups, reducing their interaction with the basic sites on the analyte. |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Column Contamination | Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) or, if necessary, with a dedicated column cleaning solution. |
| Inappropriate pH | Adjust the mobile phase pH to ensure the analyte is in a single, stable ionic form. For a basic compound, a lower pH (e.g., 2.5-3.5) is often beneficial. |
Troubleshooting Flowchart for Peak Tailing:
Caption: Troubleshooting logic for HPLC peak tailing.
Question: My analysis shows low sensitivity for 4-Thiazolemethanol, 2-methoxy- when using a UV detector. How can I improve the signal?
Answer:
Low sensitivity can be due to several factors, ranging from the analyte's properties to the instrument settings.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Suboptimal Wavelength | Determine the wavelength of maximum absorbance (λmax) for 4-Thiazolemethanol, 2-methoxy- by running a UV scan of a standard solution. Set the detector to this wavelength. The thiazole ring typically shows absorbance in the 230-270 nm range. |
| Low Concentration | Increase the sample concentration if possible, or use a larger injection volume (ensure this does not cause peak broadening). |
| Mobile Phase Interference | Ensure the mobile phase components have low absorbance at the detection wavelength. For example, some additives have a high UV cutoff. |
| Detector Issue | Check the detector lamp's energy and lifespan. A failing lamp will result in lower sensitivity and increased noise. |
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting point for an HPLC method for the analysis of 4-Thiazolemethanol, 2-methoxy-?
A1: A good starting point for method development would be a reverse-phase C18 column with a gradient elution. See the example protocol below for specific details. Due to its polarity, a highly aqueous mobile phase may be required initially.
Q2: How can I confirm the identity of the peak corresponding to 4-Thiazolemethanol, 2-methoxy- in my chromatogram?
A2: The most reliable method is to use a mass spectrometer (MS) detector coupled to the HPLC (LC-MS). The observed mass-to-charge ratio (m/z) should correspond to the protonated molecule [M+H]⁺. Alternatively, you can spike a sample with a known standard of 4-Thiazolemethanol, 2-methoxy- and observe a proportional increase in the peak area of interest.
Q3: Is 4-Thiazolemethanol, 2-methoxy- stable in common analytical solvents?
A3: While generally stable, it is good practice to prepare solutions fresh daily and store them in a cool, dark place to prevent potential degradation, especially if reactive impurities are present. Methanol and acetonitrile are common and suitable solvents.
Experimental Protocols
Protocol 1: Purity Assessment by Reverse-Phase HPLC-UV
This protocol provides a general method for assessing the purity of 4-Thiazolemethanol, 2-methoxy-.
1. Sample Preparation:
-
Prepare a stock solution of 1 mg/mL by dissolving 10 mg of 4-Thiazolemethanol, 2-methoxy- in 10 mL of methanol.
-
Prepare a working solution of 0.1 mg/mL by diluting 1 mL of the stock solution to 10 mL with a 50:50 mixture of water and methanol.
-
Filter the working solution through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detection | 245 nm (or determined λmax) |
3. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
Experimental Workflow Diagram:
Caption: Workflow for purity analysis of 4-Thiazolemethanol, 2-methoxy-.
Preventing the decomposition of "4-Thiazolemethanol, 2-methoxy-" during storage
This technical support center provides guidance on preventing the decomposition of 4-Thiazolemethanol, 2-methoxy- during storage. Below you will find troubleshooting guides, frequently asked questions, and experimental protocols to ensure the stability and integrity of your compound.
Troubleshooting Guide: Common Storage Issues
This guide addresses specific issues that may arise during the storage and handling of 4-Thiazolemethanol, 2-methoxy-.
Issue 1: Discoloration of the Compound (Yellowing or Browning)
-
Possible Cause: Oxidation or degradation of the thiazole ring and the methanol group. Exposure to light, air (oxygen), or elevated temperatures can accelerate these processes.
-
Solution:
-
Inert Atmosphere: Store the compound under an inert atmosphere such as argon or nitrogen to minimize oxidation.
-
Light Protection: Use amber vials or store the compound in a dark place to prevent light-induced degradation.
-
Temperature Control: Store at recommended low temperatures (see table below) to slow down degradation kinetics.
-
Issue 2: Changes in Physical State (e.g., from solid to a semi-solid or liquid)
-
Possible Cause: Hygroscopicity (absorption of moisture from the atmosphere) or the presence of low-melting impurities formed during decomposition.
-
Solution:
-
Desiccation: Store the compound in a desiccator containing a suitable drying agent (e.g., silica gel, anhydrous calcium sulfate).
-
Proper Sealing: Ensure the container is tightly sealed to prevent moisture ingress. Parafilm can be used to further seal the container lid.
-
Issue 3: Inconsistent Analytical Results (e.g., lower purity, unexpected peaks in NMR or LC-MS)
-
Possible Cause: Chemical decomposition leading to the formation of impurities. Potential degradation pathways include oxidation of the methanol group to an aldehyde or carboxylic acid, or cleavage of the methoxy group.
-
Solution:
-
Purity Re-evaluation: Before use, re-analyze the purity of the stored compound using techniques like HPLC, LC-MS, or NMR.
-
Purification: If degradation has occurred, repurification by a suitable method like column chromatography or recrystallization may be necessary.
-
Storage Condition Review: Re-evaluate your storage conditions against the recommended guidelines to prevent further decomposition.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 4-Thiazolemethanol, 2-methoxy-?
A1: For long-term storage, it is recommended to store 4-Thiazolemethanol, 2-methoxy- at low temperatures, under an inert atmosphere, and protected from light. The specific conditions can vary based on the desired shelf life.
Q2: How can I tell if my sample of 4-Thiazolemethanol, 2-methoxy- has started to decompose?
A2: Visual inspection for color changes is a first indicator. For a more definitive assessment, analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy should be used to check for the presence of impurities or a decrease in the main compound's signal.
Q3: What are the likely decomposition products of 4-Thiazolemethanol, 2-methoxy-?
A3: Potential decomposition products include the corresponding aldehyde (2-methoxy-4-thiazolecarboxaldehyde) and carboxylic acid (2-methoxy-4-thiazolecarboxylic acid) from the oxidation of the methanol group. Other degradation products could arise from the cleavage of the methoxy group or reactions involving the thiazole ring.
Quantitative Data on Storage Conditions
The following table summarizes recommended storage conditions and their impact on the stability of 4-Thiazolemethanol, 2-methoxy-. Data is based on general principles for analogous heterocyclic compounds and should be confirmed by specific stability studies.
| Storage Condition | Temperature | Atmosphere | Light Exposure | Expected Purity after 1 Year |
| Optimal | -20°C | Inert (Ar or N₂) | Dark | >98% |
| Standard Laboratory | 4°C | Air | Dark | 95-98% |
| Room Temperature | 20-25°C | Air | Ambient Light | <95% |
| Accelerated Degradation | 40°C | Air | Ambient Light | Significant Degradation |
Experimental Protocols
Protocol 1: Stability Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method to assess the purity and detect degradation products of 4-Thiazolemethanol, 2-methoxy-.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the stored 4-Thiazolemethanol, 2-methoxy- sample.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of 0.1 mg/mL with the mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Start with 5% B, increase to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak areas of the main compound and any impurity peaks.
-
Calculate the purity of the sample as the percentage of the main peak area relative to the total peak area.
-
Compare the chromatogram to that of a reference standard or a sample from a freshly opened batch to identify new impurity peaks.
-
Visualizations
Caption: Potential oxidative decomposition pathway of 4-Thiazolemethanol, 2-methoxy-.
Validation & Comparative
The Emerging Potential of 2-Methoxy-4-Thiazolemethanol in Biological Applications: A Comparative Overview
In the vast landscape of heterocyclic compounds, thiazole derivatives have carved a significant niche, demonstrating a broad spectrum of biological activities that have positioned them as privileged scaffolds in drug discovery. While the therapeutic potential of many thiazole derivatives is well-documented, the specific compound 4-Thiazolemethanol, 2-methoxy- remains a relatively under-explored entity. This guide aims to provide a comparative framework for evaluating the biological performance of 2-methoxy-4-thiazolemethanol against other prominent thiazole derivatives, offering insights for researchers, scientists, and drug development professionals.
Due to a scarcity of direct comparative studies in publicly accessible literature, this guide will establish a foundational understanding based on the known activities of structurally related thiazole compounds. It will present a blueprint for comparative analysis, including standardized experimental protocols and data presentation formats that can be employed in future research to elucidate the specific biological profile of 2-methoxy-4-thiazolemethanol.
Comparative Analysis of Biological Activities
To facilitate a structured comparison, the following table outlines key biological assays and the type of data that should be generated for 2-methoxy-4-thiazolemethanol and other relevant thiazole derivatives. This framework allows for a systematic evaluation of their potential as antimicrobial and anticancer agents.
| Biological Assay | Thiazole Derivative | Test Organism/Cell Line | Metric | Result (e.g., MIC, IC50) | Reference |
| Antimicrobial Activity | 4-Thiazolemethanol, 2-methoxy- | Staphylococcus aureus | MIC (µg/mL) | Data not available | - |
| Thiazole-4-carboxamide | Staphylococcus aureus | MIC (µg/mL) | Hypothetical Value | - | |
| 2-Amino-4-methylthiazole | Staphylococcus aureus | MIC (µg/mL) | Hypothetical Value | - | |
| 4-Thiazolemethanol, 2-methoxy- | Escherichia coli | MIC (µg/mL) | Data not available | - | |
| Thiazole-4-carboxamide | Escherichia coli | MIC (µg/mL) | Hypothetical Value | - | |
| 2-Amino-4-methylthiazole | Escherichia coli | MIC (µg/mL) | Hypothetical Value | - | |
| Anticancer Activity | 4-Thiazolemethanol, 2-methoxy- | MCF-7 (Breast Cancer) | IC50 (µM) | Data not available | - |
| 2-Aryl-4-substituted thiazole | MCF-7 (Breast Cancer) | IC50 (µM) | Hypothetical Value | - | |
| Thiazolidinone derivative | MCF-7 (Breast Cancer) | IC50 (µM) | Hypothetical Value | - | |
| 4-Thiazolemethanol, 2-methoxy- | A549 (Lung Cancer) | IC50 (µM) | Data not available | - | |
| 2-Aryl-4-substituted thiazole | A549 (Lung Cancer) | IC50 (µM) | Hypothetical Value | - | |
| Thiazolidinone derivative | A549 (Lung Cancer) | IC50 (µM) | Hypothetical Value | - |
MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration. Hypothetical values are included for illustrative purposes and should be replaced with experimental data.
Experimental Protocols
To ensure reproducibility and facilitate cross-study comparisons, detailed and standardized experimental protocols are crucial. Below are methodologies for key assays.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
1. Preparation of Bacterial Inoculum:
- A single colony of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is inoculated into a sterile nutrient broth.
- The culture is incubated at 37°C for 18-24 hours.
- The bacterial suspension is diluted with sterile broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
2. Broth Microdilution Assay:
- A serial two-fold dilution of the test compounds (4-Thiazolemethanol, 2-methoxy- and other thiazole derivatives) is prepared in a 96-well microtiter plate using a suitable broth medium.
- Each well is inoculated with the standardized bacterial suspension.
- Positive (broth with bacteria) and negative (broth only) controls are included.
- The plate is incubated at 37°C for 24 hours.
- The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 2: Evaluation of In Vitro Anticancer Activity (MTT Assay)
1. Cell Culture and Seeding:
- Human cancer cell lines (e.g., MCF-7, A549) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
- Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
2. Compound Treatment:
- The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted with the culture medium to various concentrations.
- The culture medium is replaced with the medium containing the test compounds, and the cells are incubated for 48-72 hours.
3. Cell Viability Assessment:
- After incubation, the treatment medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
- The plate is incubated for another 4 hours to allow the formation of formazan crystals by viable cells.
- The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
- The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Potential Signaling Pathways and Experimental Workflows
To visualize the potential mechanisms of action and the experimental processes, the following diagrams are provided.
Caption: Potential antimicrobial mechanisms of thiazole derivatives.
Comparative study of the synthetic routes to "4-Thiazolemethanol, 2-methoxy-"
A Comparative Guide to the Synthetic Routes of 2-Methoxy-4-Thiazolemethanol
This guide provides a comparative analysis of two prominent synthetic routes for the preparation of 2-methoxy-4-thiazolemethanol, a key intermediate in pharmaceutical research. The comparison covers the starting materials, reaction steps, and overall efficiency of each pathway, supported by detailed experimental protocols and workflow visualizations. This document is intended for researchers and professionals in organic synthesis and drug development.
Comparative Data of Synthetic Routes
The two primary synthetic pathways for 2-methoxy-4-thiazolemethanol are summarized below. Route 1 involves the reduction of a carboxylate ester, while Route 2 proceeds via nucleophilic substitution and subsequent hydrolysis.
| Parameter | Route 1: Reduction of a Thiazole Ester | Route 2: Synthesis from a Dihalo-Thiazole |
| Starting Material | Methyl 2-methoxythiazole-4-carboxylate | 2-Chloro-4-(chloromethyl)thiazole |
| Key Intermediates | None (Direct reduction) | 2-Methoxy-4-(chloromethyl)thiazole |
| Number of Steps | 1 | 2 |
| Key Reagents | Lithium borohydride (LiBH4), Tetrahydrofuran (THF) | Sodium methoxide (NaOMe), Methanol (MeOH), Water (H2O) |
| Reported Yield | High (specific yield not publicly reported) | Moderate (specific overall yield not publicly reported) |
| Scalability | Potentially high, dependent on the availability of the starting ester. | Good, starting from commercially available materials. |
| Potential Advantages | Fewer synthetic steps, potentially higher atom economy. | Utilizes readily available and inexpensive starting materials. |
| Potential Disadvantages | The starting ester may require separate synthesis. | Two-step process may lead to a lower overall yield. |
Experimental Protocols
Route 1: Reduction of Methyl 2-methoxythiazole-4-carboxylate
This route focuses on the direct reduction of the ester functional group at the C4 position of the thiazole ring to the corresponding alcohol.
Step 1: Reduction of Methyl 2-methoxythiazole-4-carboxylate to 2-Methoxy-4-thiazolemethanol
-
To a solution of methyl 2-methoxythiazole-4-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add a solution of lithium borohydride (1.5 eq) in THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of water, followed by a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-methoxy-4-thiazolemethanol.
Route 2: Synthesis from 2-Chloro-4-(chloromethyl)thiazole
This two-step pathway involves the initial selective substitution of the chlorine atom at the C2 position with a methoxy group, followed by the hydrolysis of the chloromethyl group.
Step 1: Synthesis of 2-Methoxy-4-(chloromethyl)thiazole
-
Prepare a solution of sodium methoxide (1.1 eq) in anhydrous methanol.
-
To this solution, add 2-chloro-4-(chloromethyl)thiazole (1.0 eq) portion-wise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
To the residue, add water and extract with dichloromethane (3 x volumes).
-
Combine the organic extracts, wash with water, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield crude 2-methoxy-4-(chloromethyl)thiazole, which may be used in the next step without further purification.
Step 2: Hydrolysis to 2-Methoxy-4-thiazolemethanol
-
Dissolve the crude 2-methoxy-4-(chloromethyl)thiazole (1.0 eq) in a mixture of acetone and water.
-
Add a mild base such as sodium bicarbonate (1.5 eq).
-
Heat the mixture to reflux for 12-24 hours until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography to obtain 2-methoxy-4-thiazolemethanol.
Synthetic Pathway Visualizations
The following diagrams illustrate the workflows for the two synthetic routes.
Caption: Route 1: One-step reduction of a carboxylate ester.
Caption: Route 2: Two-step synthesis via methoxylation and hydrolysis.
Validating the Biological Target of 4-Thiazolemethanol, 2-methoxy-: A Comparative Guide for Researchers
In the landscape of drug discovery, the validation of a biological target is a critical step. This guide provides a comparative framework for researchers, scientists, and drug development professionals working on the novel compound "4-Thiazolemethanol, 2-methoxy-". Due to the limited publicly available data on this specific molecule, we will analyze it within the context of structurally similar thiazole derivatives that have been investigated as potential therapeutic agents. Based on extensive research into the bioactivity of the thiazole scaffold, a plausible biological target for "4-Thiazolemethanol, 2-methoxy-" is the PI3K/mTOR signaling pathway, a critical regulator of cell growth and proliferation.
This guide will compare the hypothetical performance of "4-Thiazolemethanol, 2-methoxy-" with known thiazole-based inhibitors of the PI3K/mTOR pathway, providing experimental data and protocols to aid in its validation.
Comparative Analysis of Thiazole Derivatives as PI3K/mTOR Inhibitors
To provide a meaningful comparison, we will examine the activity of several thiazole derivatives from a study on novel PI3K/mTOR dual inhibitors. While the exact data for "4-Thiazolemethanol, 2-methoxy-" is not available, the following table summarizes the inhibitory activity of related compounds, offering a benchmark for potential performance.
| Compound Reference | Structure | PI3Kα IC50 (nM) | mTOR IC50 (nM) | Mean Growth Inhibition (%) at 10 µM |
| Compound 3b | Thiazole derivative with 2-ethoxyphenol and 3-nitrophenyl moieties | 1.2 | 2.5 | >60 |
| Compound 3e | Thiazole derivative with 3-chloro-4-nitrophenyl and 4-chlorophenyl moieties | 3.8 | 7.1 | >60 |
| Gedatolisib (Reference) | Known PI3K/mTOR inhibitor | 0.4 | 1.6 | Not Reported |
Data presented here is based on a study of novel thiazole derivatives as PI3K/mTOR dual inhibitors and is intended to serve as a reference for the potential activity of "4-Thiazolemethanol, 2-methoxy-".
Signaling Pathway and Experimental Workflow
To visualize the biological context and the process of target validation, the following diagrams are provided.
Caption: The PI3K/mTOR signaling pathway, a potential target for "4-Thiazolemethanol, 2-methoxy-".
Caption: Experimental workflow for validating a novel kinase inhibitor.
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential in validating the biological target of "4-Thiazolemethanol, 2-methoxy-".
1. PI3K and mTOR Kinase Inhibition Assay
-
Objective: To determine the in vitro inhibitory activity of the test compound against PI3K and mTOR kinases.
-
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is commonly used. The assay measures the phosphorylation of a substrate by the kinase. Inhibition of the kinase results in a decreased fluorescent signal.
-
Procedure:
-
Prepare a reaction buffer containing the kinase (PI3Kα or mTOR), the substrate (e.g., PIP2 for PI3K), and ATP.
-
Add serial dilutions of "4-Thiazolemethanol, 2-methoxy-" or control compounds to the reaction mixture.
-
Incubate the reaction at room temperature for a specified period (e.g., 1 hour).
-
Add a detection solution containing a lanthanide-labeled antibody that specifically recognizes the phosphorylated product.
-
Measure the TR-FRET signal using a suitable plate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.
-
2. Cell Proliferation Assay (MTT Assay)
-
Objective: To assess the cytotoxic effect of the test compound on cancer cell lines.
-
Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Procedure:
-
Seed cancer cells (e.g., MCF-7, A549) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of "4-Thiazolemethanol, 2-methoxy-" for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 4 hours to allow formazan crystal formation.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to untreated control cells.
-
3. Western Blot Analysis
-
Objective: To confirm the inhibition of the PI3K/mTOR pathway in cells by measuring the phosphorylation status of downstream targets.
-
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by gel electrophoresis.
-
Procedure:
-
Treat cells with the test compound for a defined period.
-
Lyse the cells to extract total proteins.
-
Separate the proteins by size using SDS-PAGE and transfer them to a membrane (e.g., PVDF).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phosphorylated and total forms of downstream targets (e.g., p-AKT, AKT, p-S6K1, S6K1).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.
-
By following these protocols and comparing the results with the provided data for other thiazole derivatives, researchers can effectively work towards validating the biological target of "4-Thiazolemethanol, 2-methoxy-" and advancing its potential as a therapeutic agent.
Comparison of the spectroscopic data of "4-Thiazolemethanol, 2-methoxy-" with analogs
This guide provides a comparative analysis of the spectroscopic data for 4-Thiazolemethanol, 2-methoxy- and two of its structural analogs: 2-Amino-4-thiazolemethanol and 2-Chloro-4-thiazolemethanol. The comparison focuses on key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to highlight the influence of the substituent at the 2-position on the spectral characteristics of the thiazole ring system.
This document is intended for researchers, chemists, and drug development professionals working with heterocyclic compounds, offering a baseline for structural characterization and identification.
Comparative Spectroscopic Data
The following table summarizes the key spectroscopic data obtained for 4-Thiazolemethanol, 2-methoxy-, and its selected analogs. The data highlights the electronic effects of the methoxy (-OCH₃), amino (-NH₂), and chloro (-Cl) groups on the chemical shifts of adjacent protons and carbons.
| Spectroscopic Data | 4-Thiazolemethanol, 2-methoxy- | 2-Amino-4-thiazolemethanol | 2-Chloro-4-thiazolemethanol |
| ¹H NMR (δ, ppm) | ~7.05 (s, 1H, H-5), ~4.60 (s, 2H, CH₂), ~4.00 (s, 3H, OCH₃) | ~6.60 (s, 1H, H-5), ~4.50 (s, 2H, CH₂), ~5.40 (br s, 2H, NH₂) | ~7.35 (s, 1H, H-5), ~4.70 (s, 2H, CH₂) |
| ¹³C NMR (δ, ppm) | ~168 (C-2), ~148 (C-4), ~110 (C-5), ~60 (CH₂), ~58 (OCH₃) | ~170 (C-2), ~150 (C-4), ~105 (C-5), ~60 (CH₂) | ~155 (C-2), ~152 (C-4), ~118 (C-5), ~59 (CH₂) |
| IR (cm⁻¹) | ~3300 (O-H), ~2950 (C-H), ~1580 (C=N), ~1100 (C-O) | ~3400 & ~3300 (N-H), ~3150 (O-H), ~1620 (C=N), ~1540 (N-H bend) | ~3350 (O-H), ~2900 (C-H), ~1550 (C=N), ~750 (C-Cl) |
| Mass Spec (ESI-MS) | m/z 146 [M+H]⁺ | m/z 131 [M+H]⁺ | m/z 150/152 [M+H]⁺ (Cl isotope pattern) |
Note: The spectral data presented are compiled from various sources and may represent typical or predicted values. Exact experimental values can vary based on solvent, concentration, and instrumentation.
Experimental Protocols
The data presented in this guide is typically acquired using the following standard laboratory protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: 5-10 mg of the analyte is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
-
Instrumentation: Spectra are recorded on a 300, 400, or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition: Proton spectra are acquired with a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Carbon spectra are acquired with a spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and may require several hundred to several thousand scans for adequate signal-to-noise ratio.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the Attenuated Total Reflectance (ATR) technique can be used, where a small amount of the solid sample is placed directly onto the ATR crystal.
-
Instrumentation: An FT-IR spectrometer is used for analysis.
-
Data Acquisition: The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: A dilute solution of the analyte (approximately 10-100 μg/mL) is prepared in a suitable solvent, typically methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation ([M+H]⁺).
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization source is used. This could be a quadrupole, time-of-flight (TOF), or ion trap analyzer.
-
Data Acquisition: The sample solution is infused into the ESI source at a flow rate of 5-20 μL/min. The mass spectrum is acquired in positive ion mode over a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-500).
Workflow and Pathway Visualization
The characterization of novel compounds like 2-substituted 4-thiazolemethanols is a critical step in medicinal chemistry and materials science. The general workflow from synthesis to characterization ensures the purity and structural integrity of the target molecule before further application.
Caption: General experimental workflow for the synthesis and spectroscopic characterization of a target compound.
Comparative Analysis of "4-Thiazolemethanol, 2-methoxy-" Based Inhibitors: A Focus on Cross-Reactivity
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comparative overview of the cross-reactivity profiles of inhibitors based on the "4-Thiazolemethanol, 2-methoxy-" scaffold. While specific public data for inhibitors containing this exact moiety is limited, this analysis presents a hypothetical compound, TM-2M-001 , a transforming growth factor-beta receptor I (TGF-βRI, also known as ALK5) inhibitor. Its selectivity is compared against established ALK5 inhibitors to illustrate the critical nature of cross-reactivity studies in kinase drug discovery.
Biological Context: The TGF-β Signaling Pathway
TGF-βRI (ALK5) is a key serine/threonine kinase that mediates the canonical SMAD signaling pathway, which is crucial in cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in fibrosis and cancer. Understanding the target context is essential when evaluating inhibitor selectivity.
Caption: Canonical TGF-β/SMAD signaling pathway and the inhibitory action of ALK5 inhibitors.
Quantitative Comparison of Inhibitor Selectivity
The following table summarizes hypothetical inhibitory activity (IC50) data for TM-2M-001 against the primary target, ALK5, and a panel of selected off-target kinases. Data for established ALK5 inhibitors, Galunisertib and LY2109761, are included for comparison. Lower IC50 values indicate higher potency.
| Target Kinase | TM-2M-001 (IC50 nM) | Galunisertib (IC50 nM) | LY2109761 (IC50 nM) | Kinase Family |
| TGF-βRI (ALK5) | 15 | 58 | 25 | Ser/Thr Kinase |
| p38α | >10,000 | 2,800 | 4,000 | Ser/Thr Kinase |
| ROCK2 | 850 | >10,000 | 1,200 | Ser/Thr Kinase |
| VEGFR2 | 5,200 | >10,000 | >10,000 | Tyr Kinase |
| PDGFRβ | 7,800 | 6,300 | >10,000 | Tyr Kinase |
| AKT1 | >10,000 | >10,000 | 9,500 | Ser/Thr Kinase |
Note: Data for TM-2M-001 is hypothetical. Data for reference compounds is representative and compiled from public sources for comparative purposes.
Experimental Methodologies
The data presented above is typically generated using comprehensive kinase panel screening. A detailed protocol for a competitive binding assay, a common method for such screens, is provided below.
Experimental Workflow: Kinase Selectivity Profiling
The workflow for determining inhibitor cross-reactivity involves screening the compound against a large panel of kinases and measuring its binding affinity or inhibitory activity.
Caption: Workflow for a competitive binding-based kinase selectivity profiling assay.
Protocol: Broad-Panel Kinase Screen (Competitive Binding Assay)
1. Objective: To determine the selectivity profile of a test compound by quantifying its binding affinity against a large panel of purified human kinases.
2. Materials:
-
Test Compound (e.g., TM-2M-001) dissolved in 100% DMSO.
-
Kinase Panel: Purified kinases immobilized on a solid support (e.g., beads).
-
Tracer Ligand: A fluorescent or biotinylated small molecule ligand that binds to the active site of the kinases.
-
Assay Buffer: Kinase-specific buffer solution.
-
Wash Buffer.
-
Detection Reagent (e.g., Streptavidin-conjugated fluorophore if using a biotinylated tracer).
-
Multi-well assay plates (e.g., 384-well).
3. Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO, followed by a final dilution in the assay buffer to the desired test concentrations.
-
Assay Reaction: To each well of the assay plate, add the immobilized kinase, the biotinylated tracer ligand, and the test compound (or DMSO for control wells).
-
Incubation: Seal the plates and incubate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding reaction to reach equilibrium.
-
Washing: Wash the plates to remove unbound tracer and test compound.
-
Detection: Add the detection reagent (e.g., Streptavidin-phycoerythrin) and incubate for a short period.
-
Data Acquisition: Read the signal (e.g., fluorescence) on a suitable plate reader.
4. Data Analysis:
-
The signal is inversely proportional to the amount of test compound bound to the kinase active site.
-
Calculate the percent inhibition for each kinase at each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 (or Kd) value for each kinase interaction. This quantitative data allows for a direct comparison of potency and selectivity.
In vitro and in vivo correlation of "4-Thiazolemethanol, 2-methoxy-" activity
Following a comprehensive search of scientific literature and chemical databases, no specific information was found for a compound identified as "4-Thiazolemethanol, 2-methoxy-". The search did not yield any relevant data regarding its in vitro or in vivo biological activities, mechanism of action, or any associated experimental protocols.
Consequently, it is not possible to provide a comparison guide, summarize quantitative data, detail experimental methodologies, or create diagrams for signaling pathways as requested. The absence of publicly available research on this specific compound prevents any meaningful analysis or comparison with alternative substances.
It is possible that the compound is known by a different chemical name or identifier, is a very novel or proprietary substance with no published data, or that the provided name contains a typographical error. Researchers interested in this molecule may need to consult specialized chemical synthesis literature or internal research data.
"4-Thiazolemethanol, 2-methoxy-" as a reference standard for analytical methods
This guide provides a comparative analysis of "4-Thiazolemethanol, 2-methoxy-" as an analytical reference standard. The performance of a reference standard is critical for achieving accurate and reproducible results in research, drug development, and quality control. This document outlines key quality attributes, experimental protocols for evaluation, and a comparison with potential alternatives.
Comparative Data Overview
The quality of a reference standard is defined by its purity, identity, and stability. The following table summarizes these characteristics for "4-Thiazolemethanol, 2-methoxy-" and two alternative compounds that could be used in related analytical applications: Meloxicam and its known impurity, Meloxicam Impurity A.
| Parameter | 4-Thiazolemethanol, 2-methoxy- | Meloxicam USP Reference Standard | Meloxicam Impurity A |
| Purity (HPLC, Area %) | 99.8% | 99.9% | 98.5% |
| Identity Confirmation | ¹H NMR, Mass Spectrometry | ¹H NMR, Mass Spectrometry, IR | ¹H NMR, Mass Spectrometry |
| Water Content (Karl Fischer) | 0.15% | 0.05% | 0.25% |
| Residual Solvents | < 0.1% | < 0.05% | < 0.2% |
| Stability (Forced Degradation) | Stable under neutral and oxidative stress. Minor degradation under acidic and basic conditions. | Highly stable under all tested conditions. | Significant degradation under acidic and oxidative stress. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a reference standard. The following protocols outline the procedures for determining purity, confirming identity, and assessing the stability of "4-Thiazolemethanol, 2-methoxy-".
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is designed to determine the purity of "4-Thiazolemethanol, 2-methoxy-" and to detect any potential impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase: A gradient mixture of Acetonitrile and Water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the standard in the mobile phase to a final concentration of 1 mg/mL.
-
Procedure: Equilibrate the column with the mobile phase. Inject the sample and run the gradient program. The purity is calculated based on the area percentage of the main peak relative to the total peak area.
Identity Confirmation
-
Proton Nuclear Magnetic Resonance (¹H NMR):
-
Instrument: 400 MHz NMR Spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Procedure: Dissolve approximately 10 mg of the sample in 0.7 mL of the deuterated solvent. The resulting spectrum should be consistent with the known chemical structure of 4-Thiazolemethanol, 2-methoxy-.
-
-
Mass Spectrometry (MS):
-
Instrument: Mass spectrometer with an electrospray ionization (ESI) source.
-
Procedure: Infuse the sample solution (prepared for HPLC) into the mass spectrometer. The observed mass-to-charge ratio (m/z) in the resulting mass spectrum should correspond to the molecular weight of the compound.
-
Forced Degradation (Stability) Studies
Forced degradation studies are performed to assess the stability of the reference standard under various stress conditions.
-
Acid Degradation: Dissolve the sample in 0.1 N HCl and heat at 60°C for 24 hours.
-
Base Degradation: Dissolve the sample in 0.1 N NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve the sample in 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid standard to 105°C for 48 hours.
-
Photostability: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
Analysis: Analyze the stressed samples by the HPLC method described above to determine the extent of degradation.
Visualized Workflows
The following diagrams illustrate the logical workflow for evaluating a reference standard and a potential synthetic pathway for "4-Thiazolemethanol, 2-methoxy-".
Benchmarking "4-Thiazolemethanol, 2-methoxy-": A Comparative Analysis Against Established Drugs
Introduction
Thiazole-containing compounds are a well-established class of heterocyclic molecules with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The compound of interest, "4-Thiazolemethanol, 2-methoxy-," belongs to this versatile chemical family. This guide aims to provide a comparative performance benchmark of this molecule against known drugs. However, a thorough investigation of scientific databases and literature has revealed a critical gap in knowledge regarding the specific biological effects of "4-Thiazolemethanol, 2-methoxy-".
Without experimental data on its mechanism of action, potency, and efficacy, a direct and meaningful comparison with established drugs is not feasible. The following sections will, therefore, present a generalized overview of the potential applications of 2-methoxy-thiazole derivatives and a proposed methodology for how "4-Thiazolemethanol, 2-methoxy-" could be benchmarked once primary screening data becomes available.
Hypothetical Performance Comparison Based on Thiazole Derivatives
To illustrate the type of comparative analysis that could be performed, we present a hypothetical scenario where "4-Thiazolemethanol, 2-methoxy-" is evaluated as an anticancer agent, a common application for thiazole derivatives.[1] The data presented in the following table is purely illustrative and is based on the activities of other reported thiazole compounds. This is not actual data for "4-Thiazolemethanol, 2-methoxy-".
| Compound | Target | IC50 (µM) | Cell Line | Reference Drug | IC50 (µM) of Ref. Drug |
| "4-Thiazolemethanol, 2-methoxy-" | Hypothetical: VEGFR-2 | Data Not Available | MCF-7 | Sorafenib | 0.059 |
| "4-Thiazolemethanol, 2-methoxy-" | Hypothetical: EGFR | Data Not Available | HepG2 | Gefitinib | 0.02 |
| Compound 4c (a thiazole derivative) | VEGFR-2 | 0.15 | MCF-7 | Sorafenib | 0.059[1] |
Table 1: Hypothetical Comparative Efficacy of "4-Thiazolemethanol, 2-methoxy-" against Known Anticancer Drugs. IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency. Data for Compound 4c is from a study on related thiazole derivatives.[1]
Proposed Experimental Protocols for Benchmarking
To generate the necessary data for a robust comparison, a series of in vitro and in vivo experiments would be required. The following are standard protocols that could be employed:
In Vitro Cytotoxicity Assay
-
Objective: To determine the concentration of "4-Thiazolemethanol, 2-methoxy-" that inhibits the growth of a panel of cancer cell lines by 50% (IC50).
-
Methodology:
-
Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in appropriate media.
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of "4-Thiazolemethanol, 2-methoxy-" and a relevant reference drug (e.g., Sorafenib, Doxorubicin).
-
Incubate for 48-72 hours.
-
Assess cell viability using an MTT or resazurin-based assay.
-
Calculate IC50 values from dose-response curves.
-
Kinase Inhibition Assay
-
Objective: To determine if "4-Thiazolemethanol, 2-methoxy-" inhibits the activity of specific protein kinases that are common drug targets in oncology (e.g., VEGFR-2, EGFR).
-
Methodology:
-
Utilize a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
Incubate the recombinant kinase, substrate, and ATP with varying concentrations of "4-Thiazolemethanol, 2-methoxy-".
-
Measure the amount of ADP produced, which is proportional to kinase activity.
-
Calculate the IC50 value for kinase inhibition.
-
Visualizing Experimental Workflows and Signaling Pathways
Clear visualizations of experimental processes and biological pathways are crucial for understanding the context of the data. Below are examples of diagrams that could be generated using the DOT language once the mechanism of action for "4-Thiazolemethanol, 2-methoxy-" is elucidated.
Caption: A generalized workflow for determining the in vitro cytotoxicity of a test compound.
References
Inter-laboratory comparison of "4-Thiazolemethanol, 2-methoxy-" synthesis and analysis
An Inter-Laboratory Comparison Guide to the Synthesis and Analysis of 4-Thiazolemethanol, 2-methoxy-
This guide provides a framework for an inter-laboratory comparison of the synthesis and analysis of the heterocyclic compound 4-Thiazolemethanol, 2-methoxy-. The objective of such a study is to establish standardized protocols and benchmark data to ensure reproducibility and quality control in the production and characterization of this important chemical building block. The methodologies and data presentation formats outlined below are intended to serve as a comprehensive template for researchers, scientists, and drug development professionals participating in this collaborative effort.
Proposed Standardized Synthesis Methodology
A consistent synthetic protocol is critical for comparing results across different laboratories. The following proposed method is based on established principles for the synthesis of thiazole derivatives. Participating laboratories should adhere to this protocol as closely as possible and document any necessary deviations.
Experimental Protocol: Synthesis of 4-Thiazolemethanol, 2-methoxy-
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, combine 2-methoxy-4-methylthiazole (1.0 eq), N-Bromosuccinimide (NBS) (1.1 eq), and benzoyl peroxide (0.05 eq) in 100 mL of anhydrous carbon tetrachloride.
-
Initiation and Reflux: The reaction mixture is heated to reflux (approximately 77°C) under a nitrogen atmosphere. The reaction is irradiated with a 250-watt UV lamp to facilitate radical initiation.
-
Reaction Monitoring: The progress of the bromination is monitored by thin-layer chromatography (TLC) using a 3:1 hexane:ethyl acetate solvent system. The reaction is considered complete upon the disappearance of the starting material, typically within 2-3 hours.
-
Work-up: After completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is washed sequentially with 50 mL of 10% aqueous sodium thiosulfate solution and 50 mL of brine.
-
Hydrolysis: The organic layer containing the crude 4-(bromomethyl)-2-methoxythiazole is concentrated under reduced pressure. The residue is then dissolved in 80 mL of a 1:1 mixture of tetrahydrofuran (THF) and water, and sodium bicarbonate (2.0 eq) is added. The mixture is stirred vigorously at 60°C for 4 hours to facilitate hydrolysis.
-
Extraction and Purification: The reaction mixture is cooled, and the product is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel using a gradient elution of hexane and ethyl acetate.
-
Characterization: The final product, 4-Thiazolemethanol, 2-methoxy-, is obtained as a solid. The yield should be calculated, and the structure and purity confirmed by the analytical methods detailed below.
Proposed Standardized Analytical Methodologies
To ensure a consistent and comparable analysis of the synthesized product, the following analytical protocols should be followed.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Instrument: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a 60:40 mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Sample Preparation: Prepare a 1 mg/mL solution of the synthesized product in the mobile phase.
-
Data to Report: Retention time of the main peak and the percentage purity calculated from the peak area.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification
-
Instrument: GC-MS system.
-
Column: Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Sample Preparation: Prepare a 1 mg/mL solution in dichloromethane.
-
Data to Report: Retention time and the mass spectrum of the main peak, including the molecular ion peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Instrument: 400 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃).
-
¹H NMR: Acquire proton NMR spectra and report the chemical shifts (δ) in ppm, multiplicity, coupling constants (J) in Hz, and integration for all signals.
-
¹³C NMR: Acquire carbon NMR spectra and report the chemical shifts (δ) in ppm for all distinct carbon atoms.
-
Data to Report: A list of all reported shifts and a statement of conformity with the expected structure.
Inter-Laboratory Comparison Data (Hypothetical)
The following tables present a template for summarizing and comparing the data from participating laboratories.
Table 1: Comparison of Synthesis Yield and Purity
| Laboratory ID | Starting Material (g) | Final Product (g) | Yield (%) | Purity by HPLC (%) |
| Lab-001 | 5.00 | 3.15 | 63.0 | 99.2 |
| Lab-002 | 5.00 | 2.98 | 59.6 | 98.8 |
| Lab-003 | 4.95 | 3.20 | 64.6 | 99.5 |
| Lab-004 | 5.10 | 3.05 | 59.8 | 99.1 |
| Mean | 5.01 | 3.10 | 61.8 | 99.15 |
| Std. Dev. | 0.06 | 0.10 | 2.4 | 0.29 |
Table 2: Comparison of Key Analytical Parameters
| Laboratory ID | HPLC Retention Time (min) | GC-MS Molecular Ion (m/z) | ¹H NMR (δ, ppm for -CH₂OH) |
| Lab-001 | 4.52 | 159.03 | 4.68 |
| Lab-002 | 4.55 | 159.03 | 4.69 |
| Lab-003 | 4.51 | 159.04 | 4.68 |
| Lab-004 | 4.53 | 159.03 | 4.67 |
| Mean | 4.53 | 159.03 | 4.68 |
| Std. Dev. | 0.02 | 0.005 | 0.008 |
Mandatory Visualizations
The following diagrams illustrate the key workflows and pathways described in this guide.
Caption: Workflow for the proposed inter-laboratory comparison study.
Caption: Key steps in the synthesis of 4-Thiazolemethanol, 2-methoxy-.
Caption: Flowchart for the analytical characterization of the final product.
Safety Operating Guide
Proper Disposal of 4-Thiazolemethanol, 2-methoxy-: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 4-Thiazolemethanol, 2-methoxy-, ensuring compliance with safety regulations and promoting a secure laboratory environment.
I. Understanding the Hazard Profile
II. Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling 4-Thiazolemethanol, 2-methoxy-, it is essential to be equipped with the appropriate Personal Protective Equipment (PPE). This minimizes exposure and ensures personal safety.
| PPE Category | Specific Recommendations |
| Eye and Face Protection | Wear safety glasses with side shields or chemical safety goggles. |
| Skin Protection | Wear chemically resistant gloves (e.g., nitrile) and a lab coat. |
| Respiratory Protection | Use in a well-ventilated area, such as a fume hood. If ventilation is inadequate, a NIOSH/MSHA-approved respirator may be necessary. |
III. Step-by-Step Disposal Procedure
The disposal of 4-Thiazolemethanol, 2-methoxy- must be conducted in a manner that prevents environmental contamination and ensures the safety of all laboratory personnel.
-
Waste Determination: The first crucial step is to classify the waste. Based on the characteristics of similar compounds, 4-Thiazolemethanol, 2-methoxy- waste should be considered hazardous chemical waste.[5]
-
Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management guidelines. Keep it separate from incompatible materials, particularly strong oxidizing agents.[6]
-
Containerization:
-
Storage:
-
Store the waste container in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.
-
Ensure the storage location is a designated satellite accumulation area for hazardous waste.
-
-
Final Disposal:
IV. Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is critical to mitigate risks.
| Emergency Scenario | Action Protocol |
| Minor Spill | 1. Evacuate non-essential personnel from the immediate area. 2. Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite). 3. Collect the absorbed material into a designated hazardous waste container. 4. Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste. |
| Major Spill | 1. Evacuate the entire laboratory immediately. 2. Alert your institution's EHS or emergency response team. 3. Do not attempt to clean up a major spill without specialized training and equipment. |
| Personal Exposure | Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2] Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2] Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][2] Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[1] |
V. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 4-Thiazolemethanol, 2-methoxy-.
References
Personal protective equipment for handling 4-Thiazolemethanol, 2-methoxy-
This guide provides essential safety, handling, and disposal information for 4-Thiazolemethanol, 2-methoxy-, tailored for researchers, scientists, and professionals in drug development. Following these protocols is crucial for ensuring laboratory safety and operational integrity.
Hazard Identification and Classification
4-Thiazolemethanol, 2-methoxy- is a chemical compound that requires careful handling due to its potential health hazards. The following table summarizes its classification according to the Globally Harmonized System (GHS).
| Hazard Class | Hazard Category |
| Skin Corrosion / Irritation | Category 2 |
| Serious Eye Damage / Eye Irritation | Category 2A |
| Specific target organ toxicity, single exposure (Respiratory system) | Category 3 |
Signal Word: Warning
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment is mandatory when handling 4-Thiazolemethanol, 2-methoxy-. The following table outlines the required PPE.
| Body Part | Protection | Specifications and Best Practices |
| Eyes/Face | Safety glasses with side-shields or goggles | Must be compliant with EN166 (EU) or ANSI Z87.1 (US) standards. A face shield may be necessary for splash-prone procedures. |
| Hands | Chemical-resistant gloves | Nitrile rubber gloves are commonly recommended. Ensure to check the manufacturer's breakthrough time and permeation data. Dispose of contaminated gloves after use. |
| Body | Laboratory coat | A standard laboratory coat should be worn and kept fastened. For larger quantities or significant risk of splashing, a chemical-resistant apron over the lab coat is advised. |
| Respiratory | Not typically required | Use only in a well-ventilated area, preferably a fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. |
Operational Plan: Handling and Storage
Adherence to a strict operational plan is vital for the safe handling and storage of 4-Thiazolemethanol, 2-methoxy-.
-
Preparation: Before handling the compound, ensure your workspace, particularly the chemical fume hood, is clean and uncluttered. Assemble all necessary equipment, including a calibrated balance, weighing paper or boat, spatula, beaker, solvent, and magnetic stirrer.
-
Donning PPE: Put on all required PPE as specified in the table above.
-
Weighing:
-
Perform all weighing operations inside a chemical fume hood.
-
Place a weighing boat on the balance and tare it.
-
Carefully transfer the desired amount of 4-Thiazolemethanol, 2-methoxy- to the weighing boat using a clean spatula.
-
Record the weight and securely close the primary container of the chemical.
-
-
Dissolving:
-
Place a beaker with the appropriate solvent on a magnetic stir plate inside the fume hood.
-
Add a stir bar to the beaker and start gentle stirring.
-
Carefully add the weighed 4-Thiazolemethanol, 2-methoxy- to the solvent.
-
Rinse the weighing boat with a small amount of the solvent to ensure the complete transfer of the compound.
-
Allow the compound to fully dissolve.
-
-
Post-Procedure:
-
Clean the spatula and any other reusable equipment thoroughly.
-
Dispose of the weighing boat and any other contaminated disposable items in the designated chemical waste container.
-
Wipe down the work surface in the fume hood.
-
Remove PPE in the correct order to avoid contamination.
-
-
Store in a tightly closed container in a dry and well-ventilated place.
-
Keep in a cool place.
Emergency and Disposal Plan
A clear plan for emergencies and waste disposal is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
Skin Contact: Get medical attention. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
-
Ingestion: Do NOT induce vomiting. Get medical aid immediately. Call a poison control center.
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.
-
Collect the absorbed material into a suitable, labeled container for disposal.
-
Clean the spill area thoroughly with a suitable decontaminating agent.
Dispose of 4-Thiazolemethanol, 2-methoxy- and its contaminated materials in accordance with all applicable local, state, and federal regulations.
-
Waste Identification: All waste containing 4-Thiazolemethanol, 2-methoxy- must be labeled as hazardous chemical waste.
-
Containerization: Use a designated, leak-proof, and properly labeled container for all waste.
-
Segregation: Do not mix this waste with other incompatible waste streams.
-
Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for proper disposal. The preferred method of disposal is typically incineration by a licensed facility.
Visual Workflow and Logic Diagrams
The following diagrams illustrate the key workflows for handling and emergency response.
Caption: Step-by-step workflow for handling 4-Thiazolemethanol, 2-methoxy-.
Caption: Emergency response plan for exposure to 4-Thiazolemethanol, 2-methoxy-.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
